5-Bromoquinoline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLBGYZMSIHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856366 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421580-26-9 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Bromoquinoline hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoline Hydrochloride
Introduction
This compound is a halogenated quinoline derivative that serves as a pivotal structural motif and versatile intermediate in modern synthetic chemistry. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application. This compound is a cornerstone in the synthesis of a diverse range of functional molecules, from active pharmaceutical ingredients (APIs) targeting critical diseases to advanced materials with unique electronic properties.[1][2][3][4]
This guide provides a detailed examination of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, analysis, and stability. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. By grounding key claims in authoritative sources, this document aims to be an essential resource for any scientist leveraging this compound to drive innovation.
Chemical Identity and Molecular Structure
Unambiguous identification is the foundation of all chemical research. This compound is the salt form of the free base, 5-Bromoquinoline, formed by the protonation of the quinoline nitrogen atom with hydrochloric acid. This conversion is a common strategy in pharmaceutical development to enhance the aqueous solubility and handling properties of parent amine-containing compounds.
| Identifier | Data | Source(s) |
| Chemical Name | This compound | [5][6] |
| CAS Number | 421580-26-9 | [5][6] |
| Molecular Formula | C₉H₇BrClN | [5][6] |
| Molecular Weight | 244.52 g/mol | [5][6] |
| Synonyms | 5-bromoquinoline;hydrochloride | [5] |
| InChI Key | (For free base) CHODTZCXWXCALP-UHFFFAOYSA-N | [7][8] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C=CN=C2.Cl |
Core Physicochemical Properties
The properties of the hydrochloride salt differ significantly from its free base precursor. The data below summarizes known values, primarily for the more commonly reported free base (5-Bromoquinoline, CAS: 4964-71-0), and provides expert analysis on the expected properties of the hydrochloride salt.
| Property | 5-Bromoquinoline (Free Base) | This compound (Expected) | Rationale for Differences |
| Appearance | White to pale yellow solid/powder | White to off-white crystalline solid | Salt formation typically results in a more defined crystalline structure. |
| Melting Point | 41-50 °C[1][7][8] | Significantly higher, likely with decomposition | The ionic character of the salt leads to a stronger crystal lattice energy, requiring more energy to break. |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); lower solubility in nonpolar organic solvents | The ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules, drastically increasing aqueous solubility. |
| pKa | Not available | Estimated ~3.5 - 4.5 | This value would correspond to the pKa of the protonated quinolinium ion. The electron-withdrawing bromine atom would slightly decrease the basicity of the nitrogen compared to unsubstituted quinoline. |
Synthesis and Purification Workflow
The reliable synthesis of high-purity this compound is critical for reproducible downstream applications. A common and effective route involves the Sandmeyer reaction starting from 5-Aminoquinoline, followed by salt formation.
Expert Rationale
The Sandmeyer reaction is a robust and well-established method for introducing halides onto an aromatic ring via a diazonium salt intermediate. Starting with 5-Aminoquinoline, diazotization is performed under cold, acidic conditions (HBr) to prevent premature decomposition of the unstable diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the displacement of the diazonium group with bromide. The final step, conversion to the hydrochloride salt, is a simple acid-base reaction designed to produce a stable, water-soluble solid that is easily isolated and purified.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of the free base.[9]
-
Diazotization:
-
Dissolve 5-Aminoquinoline (1 equivalent) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice bath. This temperature is critical to maintain the stability of the diazonium intermediate.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.2 equivalents) dropwise, keeping the internal temperature below 5 °C.
-
Stir the resulting solution for 15-20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and heat it to approximately 70-75 °C.
-
Add the cold diazonium salt solution from Step 1 dropwise to the hot copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation of Free Base:
-
Basify the reaction mixture with a concentrated sodium hydroxide solution to a pH > 10 to deprotonate any remaining ammonium species and precipitate the organic product.
-
Extract the aqueous layer twice with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 5-Bromoquinoline.
-
-
Formation and Purification of Hydrochloride Salt:
-
Dissolve the crude 5-Bromoquinoline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude salt from a solvent system such as ethanol/water or isopropanol to achieve high purity. Dry the final product under vacuum.
-
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of 5-Bromoquinoline HCl.
Analytical Characterization Methodologies
A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach provides orthogonal data, ensuring a high degree of confidence in the final product.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expert Rationale: Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 stationary phase is ideal as its hydrophobic nature provides excellent retention for the aromatic quinoline ring. UV detection is highly effective due to the strong chromophore of the quinoline system. A gradient elution method is chosen to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted within a reasonable timeframe.
Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.[10] The ¹H NMR spectrum is expected to show distinct aromatic proton signals, with chemical shifts and coupling constants characteristic of the 5-bromo substitution pattern on the quinoline ring. The ¹³C NMR will confirm the presence of nine distinct carbon atoms.[9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10] For 5-Bromoquinoline, the mass spectrum will exhibit a characteristic molecular ion cluster (M and M+2 peaks) in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.[11]
Visualization of Analytical Workflow
Caption: A logical workflow for the analytical characterization of the final product.
Stability and Degradation Profile
Understanding a compound's stability is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are intentionally rigorous experiments designed to identify potential degradation pathways and products that could arise over the product's lifecycle.[12]
Expert Rationale: The this compound molecule has several potential points of chemical instability. The quinoline ring system, while aromatic, can be susceptible to strong oxidation. Under harsh acidic or basic conditions, hydrolysis is less of a concern for the core structure itself but could affect formulations. Photostability is also a key consideration, as aromatic systems can absorb UV light, potentially leading to photochemical reactions.[12][13]
General Protocol for Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[12]
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for an extended period.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (as described in Section 4) to quantify the parent compound and detect any degradation products.
Visualization of Potential Degradation Pathways
Caption: Key stress conditions and potential degradation pathways for 5-Bromoquinoline HCl.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. L19634.03 [thermofisher.com]
- 9. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. rjptonline.org [rjptonline.org]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
Navigating the Solubility Landscape of 5-Bromoquinoline Hydrochloride: A Technical Guide for Researchers
Introduction: The Quinoline Moiety and the Significance of 5-Bromoquinoline Hydrochloride
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments. The introduction of a bromine atom at the 5-position of the quinoline ring, as in 5-bromoquinoline, offers a versatile handle for synthetic chemists to further functionalize the molecule through various cross-coupling reactions, leading to the development of novel compounds with potentially enhanced biological activity.
The conversion of 5-bromoquinoline to its hydrochloride salt is a common strategy employed in drug development to modulate the physicochemical properties of the parent molecule. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. As direct quantitative solubility data for this specific salt is not extensively documented, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile.
I. The Theoretical Underpinnings of Solubility
The solubility of a compound is governed by a delicate interplay of thermodynamic factors, primarily the enthalpy (ΔH) and entropy (ΔS) of dissolution. The overall process can be visualized as a three-step cycle, where energy is consumed to overcome solute-solute and solvent-solvent interactions, and energy is released upon the formation of new solute-solvent interactions. A solution forms when the energy released in the final step compensates for the energy required in the first two, leading to a favorable negative Gibbs free energy (ΔG = ΔH - TΔS).[1]
The adage "like dissolves like" serves as a practical distillation of these principles. Polar solutes, particularly ionic salts like this compound, tend to dissolve in polar solvents. The hydrochloride salt's ionic nature, arising from the protonation of the quinoline nitrogen, introduces strong ion-dipole interactions that must be effectively solvated.
From Free Base to Hydrochloride Salt: A Solubility Paradigm Shift
The conversion of the 5-bromoquinoline free base to its hydrochloride salt significantly alters its solubility characteristics. While the free base exhibits moderate solubility in organic solvents such as ethanol and dichloromethane, the hydrochloride salt is expected to have markedly different behavior. The formation of the salt increases the polarity of the compound. Consequently, its solubility in polar protic solvents (e.g., methanol, ethanol) may be enhanced, while its solubility in nonpolar or weakly polar aprotic solvents (e.g., hexane, toluene, diethyl ether) is likely to decrease significantly.[2][3] Many hydrochloride salts are, in fact, insoluble in solvents like diethyl ether, a property often exploited for their precipitation and purification.[4]
The following diagram illustrates the fundamental thermodynamic cycle of dissolution:
References
The Multifaceted Biological Activities of Novel 5-Bromoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its many derivatives, those featuring a bromine substitution at the 5-position have garnered significant interest for their potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth exploration of the biological activities of novel 5-bromoquinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource detailing experimental protocols, mechanistic insights, and structure-activity relationships.
Part 1: Anticancer Activity of 5-Bromoquinoline Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of 5-bromoquinoline derivatives against a variety of human cancer cell lines. The primary mechanisms underlying this anticancer activity include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Induction of Apoptosis
A key mechanism by which 5-bromoquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.
5-Bromoquinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. One derivative, PQ1, has been demonstrated to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the primary initiator of the intrinsic pathway) in breast cancer cells.[3] Activation of these initiator caspases leads to a downstream cascade involving the executioner caspase-3, ultimately resulting in the cleavage of cellular proteins and cell death.[3] Furthermore, some derivatives can modulate the expression of Bcl-2 family proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[2][4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptosome.
Diagram of Apoptosis Induction by 5-Bromoquinoline Derivatives
Caption: Apoptosis induction pathway by 5-bromoquinoline derivatives.
Inhibition of Protein Kinases: EGFR and HER-2
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that play a crucial role in cell growth and proliferation.[7] Their overexpression is implicated in various cancers, making them prime targets for anticancer therapies.[7] Several quinoline derivatives have been developed as potent dual inhibitors of EGFR and HER-2.[4][5][7][8]
These inhibitors typically compete with ATP for binding to the kinase domain of EGFR and HER-2, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Diagram of EGFR/HER-2 Signaling Pathway Inhibition
Caption: Inhibition of EGFR/HER-2 signaling by 5-bromoquinoline derivatives.
Inhibition of Topoisomerase I
DNA topoisomerase I (Top1) is a nuclear enzyme that plays a critical role in DNA replication, transcription, and recombination by relaxing DNA supercoiling.[9][10] It is a well-established target for anticancer drugs.[9] Certain quinoline derivatives have been identified as potent Top1 inhibitors.[11][12]
These compounds act as "poisons" by stabilizing the covalent complex between Top1 and DNA, known as the cleavable complex.[9][13] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[9][13]
Quantitative Anticancer Activity
The anticancer potency of 5-bromoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat glioblastoma) | 12.3 µg/mL | [14] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat glioblastoma) | 25.6 µg/mL | [14] |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 (Breast) | 1.7 µg/mL | [15] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [15] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [16] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [16] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [16] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [11] |
Table 1: Anticancer Activity of 5-Bromoquinoline Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of 5-bromoquinoline derivatives on cancer cell lines.
Diagram of MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.[9]
-
Causality: This density ensures that the cells are in the logarithmic growth phase during the experiment, providing a reliable measure of proliferation.
-
-
Cell Adhesion:
-
Action: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Causality: Proper cell attachment is crucial for their viability and response to the treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the 5-bromoquinoline derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[9]
-
Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.
-
-
Incubation:
-
Action: Incubate the plates for 48-72 hours.[9]
-
Causality: This incubation period is typically sufficient for the compounds to exert their cytotoxic effects.
-
-
MTT Addition:
-
Action: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9][17]
-
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[17]
-
-
Formazan Solubilization:
-
Action: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Causality: The amount of purple formazan is directly proportional to the number of viable cells.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Causality: The absorbance reading provides a quantitative measure of cell viability.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
-
Causality: The IC50 value is a standard measure of a compound's potency.
-
Part 2: Antimicrobial Activity of 5-Bromoquinoline Derivatives
5-Bromoquinoline derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in microorganisms.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of bromoquinolines are multifaceted and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, some quinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[18][19]
-
Disruption of Cell Membrane Integrity: Some derivatives can disrupt the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[20][21]
-
Chelation of Essential Metal Ions: Bromoquinolines can chelate metal ions that are crucial for the metabolic processes of pathogens, thereby inhibiting their growth and replication.[20][21]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of 5-bromoquinoline derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | 2 | [22] |
| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 27) | Methicillin-resistant S. aureus (MRSA) | 0.031 | [18] |
| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (Compound 5b) | K. Pneumonia | 0.80-1.00 mg/ml | [16] |
| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (Compound 5d) | S. typhi | 0.80-1.00 mg/ml | [16] |
| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125–8 | [23] |
Table 2: Antimicrobial Activity of 5-Bromoquinoline Derivatives.
Experimental Protocol: Agar Well Diffusion Assay
This protocol describes a common method for screening the antimicrobial activity of 5-bromoquinoline derivatives.
Diagram of Agar Well Diffusion Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is Broxyquinoline used for? [synapse.patsnap.com]
- 21. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]
- 22. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromoquinoline and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromoquinoline, a key intermediate in pharmaceutical and chemical research.[1] Due to the limited availability of public domain spectroscopic data for 5-bromoquinoline hydrochloride, this guide will focus on the well-characterized free base, 5-bromoquinoline. The principles outlined will be extended to predict and understand the spectral characteristics of its hydrochloride salt, providing a robust framework for researchers in the field.
The quinoline moiety is a fundamental scaffold in numerous biologically active compounds, and the addition of a bromine atom at the 5-position offers a versatile handle for further synthetic modifications through reactions like nucleophilic substitutions and cross-coupling.[2] Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Structure and its Spectroscopic Implications
The structure of 5-bromoquinoline, with its distinct aromatic rings and heteroatom, gives rise to a unique spectroscopic fingerprint. The protonation of the quinoline nitrogen to form the hydrochloride salt induces significant electronic changes, which are predictably reflected in the NMR, IR, and MS spectra.
Figure 1. Chemical structure of 5-Bromoquinoline.
Figure 2. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-bromoquinoline, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-bromoquinoline exhibits a series of signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.
Expected ¹H NMR Spectral Data for 5-Bromoquinoline (in CDCl₃):
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H-2 | ~8.9 | dd | 4.2, 1.7 |
| H-3 | ~7.5 | dd | 8.4, 4.2 |
| H-4 | ~8.2 | dd | 8.4, 1.7 |
| H-6 | ~7.8 | t | 7.8 |
| H-7 | ~7.4 | d | 7.8 |
| H-8 | ~8.1 | d | 7.8 |
Interpretation:
-
Downfield Shift of H-2 and H-4: The protons adjacent to the nitrogen atom (H-2 and H-4) are significantly deshielded and appear at the downfield end of the spectrum.
-
Coupling Patterns: The characteristic coupling constants (J-values) allow for the assignment of adjacent protons. For instance, the coupling between H-2 and H-3, and H-3 and H-4, helps to trace the connectivity within the pyridine ring.
-
Effect of Bromine: The bromine at the 5-position influences the chemical shifts of the protons on the carbocyclic ring (H-6, H-7, and H-8).
Anticipated Changes for this compound:
Upon protonation of the quinoline nitrogen to form the hydrochloride, a significant downfield shift of the protons on the pyridine ring (H-2, H-3, and H-4) is expected. This is due to the increased electron-withdrawing nature of the positively charged nitrogen atom. The proton on the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data for 5-Bromoquinoline (in CDCl₃): [3]
| Carbon Assignment | Chemical Shift (δ) ppm (Approximate) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~148 |
| C-5 | ~120 |
| C-6 | ~133 |
| C-7 | ~127 |
| C-8 | ~129 |
| C-8a | ~128 |
Interpretation:
-
Quaternary Carbons: The spectrum will show signals for all nine carbon atoms, including the quaternary carbons at the ring junctions and the carbon bearing the bromine atom.
-
Chemical Shifts: The chemical shifts are influenced by the hybridization state and the electronic environment. Carbons closer to the nitrogen and bromine atoms will show distinct shifts.
Anticipated Changes for this compound:
Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will exhibit downfield shifts for the carbons in the pyridine ring (especially C-2 and C-4) due to the deshielding effect of the protonated nitrogen.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Data for 5-Bromoquinoline:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~830 | C-H out-of-plane bending |
| ~780 | C-Br stretching |
Interpretation:
-
Aromatic C-H Stretch: The presence of sharp absorption bands above 3000 cm⁻¹ is characteristic of C-H bonds in an aromatic system.
-
Ring Vibrations: The complex pattern of absorptions in the 1600-1450 cm⁻¹ region is indicative of the quinoline ring system.
-
C-Br Stretch: The C-Br stretching vibration is typically observed in the fingerprint region and can be a useful diagnostic peak.
Anticipated Changes for this compound:
The IR spectrum of the hydrochloride salt will show a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretch of a protonated amine salt. The C=N stretching frequency may also be slightly shifted upon protonation.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet technique is a common method for preparing solid samples for transmission IR analysis.
Procedure:
-
Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pressing: Transfer the finely ground powder to a pellet press die.
-
Evacuation: Briefly apply a vacuum to the die to remove any trapped air.
-
Compression: Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data for 5-Bromoquinoline:
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the masses of the molecule containing the ⁷⁹Br and ⁸¹Br isotopes. For 5-bromoquinoline (C₉H₆BrN), these peaks will appear at approximately m/z 207 and 209.[4]
-
Fragmentation: Common fragmentation pathways for quinolines involve the loss of HCN or cleavage of the rings. The fragmentation pattern can provide further structural information.
Anticipated Changes for this compound:
In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique, the hydrochloride salt would likely be observed as the protonated molecule [M+H]⁺, where M is the free base. The isotopic pattern of bromine would still be evident in this ion.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured.
Workflow Visualizations
Visualizing the experimental and analytical workflows can aid in understanding the logical progression of spectroscopic analysis.
General Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis.
NMR Data Interpretation Logic
Caption: Logic flow for NMR spectral interpretation.
Conclusion
References
Reactivity profile of the quinoline ring in 5-Bromoquinoline
An In-depth Technical Guide to the Reactivity Profile of the Quinoline Ring in 5-Bromoquinoline
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 5-bromoquinoline, a pivotal heterocyclic intermediate in modern synthetic chemistry. We delve into the nuanced electronic landscape of the quinoline scaffold as modulated by the C-5 bromo substituent, offering a detailed exploration of its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical underpinnings but also field-proven experimental protocols and comparative data to guide synthetic strategy and execution. By explaining the causality behind reaction outcomes and providing self-validating methodologies, this guide serves as an authoritative resource for leveraging 5-bromoquinoline in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1][2][3]
Introduction: The Quinoline Scaffold and the Influence of the C-5 Bromo Substituent
The quinoline ring system is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds.[4][5] Its fusion of a benzene ring with a pyridine ring creates a unique electronic environment. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring itself.
5-Bromoquinoline (CAS: 4964-71-0) introduces a bromine atom onto the carbocyclic ring.[3] This substituent exerts two opposing electronic effects: a deactivating inductive effect (-I) due to its electronegativity and a weak activating resonance effect (+M) through its lone pairs. The net result is a deactivation of the benzene ring compared to unsubstituted benzene, yet the bromine atom acts as an ortho, para-director for incoming electrophiles. This interplay between the inherent reactivity of the quinoline nucleus and the directing effects of the bromine atom dictates the regiochemical outcome of its transformations.
Electrophilic Aromatic Substitution (EAS): Reactivity in the Presence of a Deactivated Ring
Electrophilic substitution on the quinoline ring system is significantly more challenging than on benzene. Reactions are typically conducted in strong acid, which protonates the quinoline nitrogen to form the quinolinium ion. This N-protonated species is profoundly electron-deficient, rendering the pyridine ring highly resistant to electrophilic attack. Consequently, substitution occurs almost exclusively on the carbocyclic (benzene) ring.[6]
For the quinolinium ion, the most favorable positions for electrophilic attack are C-5 and C-8, as attack at these sites allows for the formation of a resonance-stabilized carbocation intermediate (an arenium ion) without disrupting the aromatic sextet of the other ring.[6][7]
In 5-bromoquinoline, the existing bromine atom at C-5 further influences this selectivity. As an ortho, para-director, it sterically hinders attack at C-6 and electronically directs incoming electrophiles towards the C-8 position. Therefore, electrophilic substitution on 5-bromoquinoline is strongly predicted to occur at the C-8 position.
Key EAS Reactions and Regioselectivity
| Reaction | Reagents & Conditions | Major Product | Mechanistic Insight |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-25 °C | 5-Bromo-8-nitroquinoline | The nitronium ion (NO₂⁺) attacks the electron-richer carbocyclic ring at the C-8 position, guided by the directing effect of the C-5 bromine and the inherent stability of the C-8 arenium ion intermediate.[8][9] |
| Sulfonation | Fuming H₂SO₄ (oleum), heat | 5-Bromoquinoline-8-sulfonic acid | Attack by SO₃ occurs at the C-8 position. This reaction is often reversible at higher temperatures.[10][11] |
Diagram: Mechanism of Electrophilic Nitration
Caption: Electrophilic nitration of 5-bromoquinoline proceeds via a C-8 arenium ion.
Experimental Protocol: Nitration of 5-Bromoquinoline
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-bromoquinoline (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C. Stir until all the starting material has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the mixture cooled.
-
Reaction: Add the nitrating mixture dropwise to the solution of 5-bromoquinoline, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-8-nitroquinoline.
Nucleophilic Aromatic Substitution (SNAr): Activation-Dependent Reactivity
The C-Br bond in 5-bromoquinoline is on the carbocyclic ring and is generally unreactive towards traditional SNAr. The electron-rich nature of the benzene half of the scaffold prevents facile attack by nucleophiles.
For SNAr to occur at the C-5 position, the ring must be activated by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the bromine leaving group.[12] The nitro group is an ideal activator. The synthesis of 5-bromo-8-nitroquinoline (via EAS, as described above) or 5-bromo-6-nitroquinoline places a powerful EWG ortho or para to the bromine, respectively. This activation drastically lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of the bromide ion by a wide range of nucleophiles (amines, alkoxides, thiols).[4][12]
Diagram: Activation of 5-Bromoquinoline for SNAr
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. 7-Bromo-5-nitroisoquinoline | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 5-Bromoisoquinoline-8-sulfonic acid | 862777-69-3 | Benchchem [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Key Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse organoboron reagents.[1][3]
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 5-bromoquinoline hydrochloride. A unique challenge presented by this substrate is the presence of the hydrochloride salt, which necessitates a careful and deliberate choice of base to ensure both in situ neutralization of the substrate and facilitation of the catalytic cycle. Understanding these nuances is critical for achieving high yields and successful outcomes.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoquinoline. This step converts the catalyst to a Pd(II) species.[5][6][7]
-
Transmetalation : The organic moiety from the organoboron reagent (the boronic acid) is transferred to the palladium(II) complex. This crucial step requires activation by a base to form a more nucleophilic boronate "ate" complex.[2][5][6][8]
-
Reductive Elimination : The two organic groups on the palladium center couple to form the new C-C bond, yielding the desired 5-arylquinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
Successful coupling requires careful consideration of several interconnected parameters.
The Base: A Dual-Function Reagent
The choice and stoichiometry of the base are arguably the most critical factors when starting with a hydrochloride salt.
-
Neutralization: The first role of the base is to neutralize the hydrochloride salt to generate the free, reactive 5-bromoquinoline. This requires at least one full equivalent of base.
-
Catalysis: The second role is to activate the boronic acid for the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (Ar-B(OH)₃⁻), which readily transfers its aryl group to the palladium center.[2][8][9][10][11]
Scientist's Note: Due to this dual requirement, a total of 2.5 to 3.0 equivalents of base is recommended. Using only 1.0-1.5 equivalents may result in incomplete neutralization or inefficient catalysis, leading to low yields. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[4][11] For heteroaromatic substrates, Cs₂CO₃ or K₃PO₄ often provide superior results.
Palladium Catalyst and Ligand System
The stability and activity of the palladium catalyst are paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging heteroaromatic halides.[12]
-
Palladium Precursor: Common choices include air-stable Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species, or direct Pd(0) sources like Pd₂(dba)₃.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[1][13] Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides and bromides.[12][13]
Solvent and Temperature
The reaction requires a solvent system that can adequately dissolve the organic substrates, the base, and the catalytic complex.
-
Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are standard choices.[4]
-
Aqueous Conditions: The addition of a small amount of water (e.g., a 4:1 or 5:1 organic solvent to water ratio) is common and often beneficial. Water can help dissolve the inorganic base and is known to accelerate the transmetalation step.[6][14]
-
Temperature: Reactions are typically heated to between 80 °C and 110 °C to ensure a reasonable reaction rate.
Data Presentation: Typical Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromo-azaheterocycles, providing a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | 5-Bromoquinoline HCl | 5-Bromoquinoline HCl | 5-Bromoquinoline HCl |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Heteroarylboronic Acid (1.3 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4.5 mol%) | (Not required with this precatalyst) |
| Base | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.5 eq) | K₂CO₃ (3.0 eq) |
| Solvent | Dioxane / H₂O (5:1) | THF / H₂O (4:1) | DMF |
| Temperature | 100 °C | 90 °C | 110 °C |
| Time | 12-18 hours | 16-24 hours | 12 hours |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser)
-
Magnetic stirrer and hotplate
Experimental Workflow Visualization
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling inert gas through the solvents for 20-30 minutes. Add the required volume of this solvent mixture to the reaction flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv) to the stirring suspension.
-
Pro-Tip: Pre-mixing the catalyst and ligand in a small amount of the degassed solvent can facilitate their addition and ensure accurate measurement.
-
-
Reaction Execution: Secure the condenser (if using a flask) or seal the vial. Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 5-arylquinoline product.[15][16]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst has not been deactivated by oxygen. Degassing is critical.
-
Insufficient Base: Verify that at least 2.5-3.0 equivalents of a suitable base were used. The base should be anhydrous and of high purity.
-
Protodeboronation: The boronic acid can degrade, especially at high temperatures or with prolonged reaction times.[4] Consider using the corresponding pinacol boronate ester, which is often more robust.[14]
-
-
Formation of Homo-coupled Byproduct (Ar-Ar): This side reaction arises from the coupling of two boronic acid molecules. It can sometimes be suppressed by using a slightly lower temperature or ensuring a highly efficient catalyst system to favor the desired cross-coupling pathway.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Novel Anti-Cancer Agents Utilizing the 5-Bromoquinoline Hydrochloride Intermediate
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] In oncology, quinoline derivatives have emerged as a prominent class of inhibitors for critical cellular signaling proteins, including various protein kinases and Poly (ADP-ribose) polymerase (PARP).[3][4][5][6] The synthetic versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of drug candidates to enhance potency, selectivity, and pharmacokinetic profiles.[2]
5-Bromoquinoline, particularly in its hydrochloride salt form for improved handling and stability, serves as a pivotal intermediate in this endeavor.[7][8] The bromine atom at the C5 position provides a highly versatile and reactive handle for introducing molecular diversity through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[7][8][9] This guide provides an in-depth exploration of the synthesis of potential anti-cancer agents derived from 5-bromoquinoline, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices for researchers in drug discovery.
Physicochemical Properties of the Intermediate
5-Bromoquinoline hydrochloride is a solid material, making it easier to handle and weigh accurately compared to its freebase form. The key to its synthetic utility is the carbon-bromine bond at the 5-position, which is susceptible to oxidative addition by low-valent palladium complexes, initiating a catalytic cycle for C-C or C-N bond formation.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrN | [10][11] |
| Molecular Weight | ~208.05 g/mol | [10][11] |
| Appearance | White solid or off-white powder | [7][9] |
| Key Reactive Site | C5-Bromine bond | [7] |
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The functionalization of 5-bromoquinoline is dominated by palladium-catalyzed cross-coupling reactions. These methods offer mild conditions, broad functional group tolerance, and high yields, making them indispensable in pharmaceutical synthesis.[12][13] The two most pivotal transformations for this intermediate are the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful method for creating carbon-carbon bonds between sp² centers.[12] In the context of 5-bromoquinoline, it is used to introduce a vast array of aryl and heteroaryl substituents, which is fundamental for exploring structure-activity relationships (SAR) against targets like protein kinases.[14]
Causality of Reagents:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The catalyst is the engine of the reaction. The choice of phosphine ligands on the palladium center is critical; electron-rich, bulky ligands can accelerate the initial, often rate-limiting, oxidative addition step.[15]
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer.[13]
-
Solvent (e.g., Dioxane/Water, DME): The solvent system must solubilize both the organic and inorganic reagents. The presence of water is often beneficial, accelerating the transmetalation step.[16]
Sonogashira Coupling for Alkynyl Moiety Introduction
The Sonogashira coupling forges a bond between the sp² carbon of 5-bromoquinoline and an sp-hybridized carbon of a terminal alkyne.[17][18] The resulting 5-alkynylquinolines are not only valuable final products but also versatile intermediates for further transformations, such as "click chemistry" reactions or cyclizations.
Causality of Reagents:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): Functions similarly to the Suzuki reaction, undergoing oxidative addition with the 5-bromoquinoline.[19]
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt is a crucial co-catalyst that reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate rapidly undergoes transmetalation with the Pd(II)-quinoline complex.[18][19]
-
Amine Base (e.g., Triethylamine, Diisopropylethylamine): The amine serves two purposes: it deprotonates the terminal alkyne, and it acts as a solvent and scavenger for the HBr byproduct generated during the reaction.[18]
-
Inert Atmosphere: A critical consideration for Sonogashira coupling is the exclusion of oxygen. Oxygen promotes the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), a common side reaction that consumes starting material and complicates purification.[20]
Application Example: Scaffolds for Kinase and PARP Inhibitors
Many FDA-approved kinase inhibitors, such as Lapatinib and Bosutinib, feature a quinoline or quinazoline core. Functionalization at various positions on this core is key to achieving selectivity and potency.[4] By applying the Suzuki and Sonogashira reactions to 5-bromoquinoline, researchers can generate diverse libraries of compounds to screen against panels of kinases implicated in cancer progression.[5] Similarly, the quinoline-8-carboxamide scaffold has been identified as a potent inhibitor of PARP-1, an enzyme critical for DNA repair in cancer cells.[3] While this specific example involves a different substitution pattern, it validates the quinoline core as a promising platform for developing novel PARP inhibitors. The ability to introduce diverse functionalities at the C5 position via the protocols below allows for the exploration of new chemical space for this important anti-cancer target.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies and provide a robust starting point for synthesis. Researchers should optimize conditions based on the specific reactivity of their chosen coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoquinoline
This protocol describes a general procedure for the coupling of 5-bromoquinoline with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 85-100 °C. The optimal temperature and time should be determined for each substrate.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromoquinoline starting material is consumed.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylquinoline.[12][16]
Protocol 2: Sonogashira Coupling of 5-Bromoquinoline
This protocol outlines a general procedure for the coupling of 5-bromoquinoline with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times). This step is critical to prevent alkyne homocoupling. [20]
-
Add the anhydrous solvent, followed by the amine base via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction is often exothermic and may proceed without external heating.
-
Monitor the reaction progress by TLC or LC-MS.[18]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynylquinoline.[19]
Structural Characterization of Synthesized Agents
Unambiguous structural confirmation of the final products is a non-negotiable step in drug development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the necessary evidence.[21][22]
-
Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight of the synthesized compound. For products still containing a bromine atom, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the isotopic signature of bromine.[21] For the final coupled products, high-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[21][22] In the ¹H NMR spectrum, the disappearance of the characteristic signals for the 5-bromoquinoline starting material and the appearance of new signals corresponding to the introduced aryl or alkynyl group confirm the success of the coupling reaction. The specific chemical shifts and coupling constants of the protons on the quinoline ring will also change, providing definitive proof of substitution at the C5 position.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel anti-cancer agents. Its utility is primarily unlocked through robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These methodologies empower medicinal chemists to rapidly generate diverse libraries of quinoline derivatives, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds against critical cancer targets like kinases and PARPs. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this powerful synthetic building block in the ongoing quest for next-generation cancer therapeutics.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 10. 5-Bromoquinoline | C9H6BrN | CID 817321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Bromoquinoline 97 4964-71-0 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. frontiersin.org [frontiersin.org]
Application Notes & Protocols: Leveraging 5-Bromoquinoline Hydrochloride for the Development of Novel Anti-malarial Agents
Abstract
The quinoline scaffold remains a cornerstone in anti-malarial drug discovery, with legacy drugs like chloroquine and quinine validating its therapeutic potential. However, the rise of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of new chemical entities. 5-Bromoquinoline hydrochloride serves as a highly versatile and strategic starting material for generating novel quinoline-based anti-malarials. The bromine atom at the 5-position provides a reactive handle for extensive chemical modification through modern synthetic methodologies, enabling the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, detailing the rationale, synthetic strategies, and detailed protocols for the development and evaluation of anti-malarial drug candidates derived from this compound.
Introduction: The Enduring Importance of Quinolines in Malaria Chemotherapy
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge.[1][2] For decades, quinoline-containing drugs have been pivotal in the fight against this disease.[2][3][4] Their primary mechanism of action targets a critical detoxification pathway within the parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[6][7]
Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic food vacuole.[3][4] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][7] The resulting buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[4][8]
This compound is an ideal starting scaffold for new drug discovery efforts. The quinoline core provides the necessary pharmacophore for heme binding and vacuolar accumulation, while the bromine atom at the 5-position is a versatile functional group for introducing diverse side chains via cross-coupling and substitution reactions.[9] This allows for the creation of large chemical libraries to probe SAR and optimize potency, selectivity, and pharmacokinetic properties against both drug-sensitive and resistant parasite strains.[10][11]
Proposed Mechanism of Action
The central hypothesis is that novel derivatives of 5-bromoquinoline will retain the core anti-malarial mechanism of action of legacy quinolines.
Caption: Proposed mechanism of quinoline derivatives.
Synthetic Strategy and Protocols
The primary synthetic goal is to functionalize the 5-position of the quinoline ring. The bromine atom is an excellent leaving group for various reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. This allows for the introduction of side chains designed to enhance potency and overcome resistance.
General Synthetic Workflow
The workflow begins with the this compound starting material and proceeds through a key coupling or substitution step to introduce a desired side chain, followed by purification and characterization.
Caption: General synthetic workflow for derivatives.
Protocol 2.1: Synthesis of a 4-Aminoquinoline Analogue
This protocol provides a representative procedure for synthesizing a novel chloroquine analogue from a 5-bromo-4-chloroquinoline intermediate, which can be derived from 5-bromoquinoline. The introduction of a diaminoalkane side chain is a classic strategy to enhance accumulation in the parasite's food vacuole.[12]
Materials:
-
5-Bromo-4-chloroquinoline
-
N,N-Diethylethylenediamine
-
Phenol
-
Nitrogen gas supply
-
Anhydrous solvents (e.g., acetonitrile)
-
Standard glassware for reflux and inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-4-chloroquinoline (1 equivalent) and phenol (2 equivalents).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Addition of Amine: Add N,N-diethylethylenediamine (5 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to 125°C and maintain this temperature with vigorous stirring for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize the reaction and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane/methanol with 1% triethylamine to prevent the amine product from streaking on the column.
-
Characterization: Collect the fractions containing the pure product and concentrate them. Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
In Vitro Biological Evaluation: Protocols
Once a library of compounds has been synthesized, a cascade of in vitro assays is required to determine their anti-malarial potential, mechanism of action, and selectivity.
Protocol 3.1: In Vitro Anti-plasmodial Activity Assay (SYBR Green I)
This assay determines the 50% inhibitory concentration (IC₅₀) of the compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.[10]
Materials:
-
Cultured P. falciparum (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
SYBR Green I lysis buffer
-
96-well black microplates
-
Chloroquine and Artemisinin (as controls)
-
Plate reader with fluorescence capability (485 nm excitation, 530 nm emission)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in culture medium. Dispense 100 µL of each concentration into the wells of a 96-well plate in triplicate. Include wells for positive (Chloroquine) and negative (no drug) controls.
-
Parasite Culture Addition: Prepare a parasite culture with 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% O₂, 5% CO₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition against the log of the compound concentration. Calculate the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response). A compound is typically considered active if its IC₅₀ is <0.5 µg/mL.[13]
Protocol 3.2: Heme Polymerization Inhibitory Activity (HPIA) Assay
This assay assesses whether the compounds inhibit hemozoin formation, which is the expected mechanism of action.[14][15]
Materials:
-
Hematin solution (1 mM in 0.2 M NaOH)
-
Glacial acetic acid (to adjust pH to ~2.6)
-
Test compounds at various concentrations
-
Chloroquine diphosphate (positive control)
-
DMSO (for washing) and 0.1 M NaOH (for dissolving pellet)
-
96-well microplate and plate reader (405 nm)
Procedure:
-
Reaction Setup: In microcentrifuge tubes, add 100 µL of the 1 mM hematin solution.
-
Add Compounds: Add 50 µL of the test compound at various concentrations (in triplicate). Use distilled water or buffer as a negative control and chloroquine as a positive control.
-
Initiate Polymerization: Initiate the reaction by adding 50 µL of glacial acetic acid. Mix and incubate at 37°C for 18-24 hours to allow for the formation of β-hematin (hemozoin).[16]
-
Pelleting: Centrifuge the tubes at 10,000 rpm for 15 minutes to pellet the β-hematin crystals.
-
Washing: Carefully remove the supernatant. Wash the pellet three times with 200 µL of DMSO to remove any unreacted heme, centrifuging after each wash.[14]
-
Solubilization and Reading: Dissolve the final, washed pellet in 200 µL of 0.1 M NaOH. Transfer 100 µL of this solution to a 96-well plate and read the optical density (OD) at 405 nm.[14]
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in β-hematin formation compared to the negative control. Determine IC₅₀ values by plotting inhibition versus compound concentration.
Protocol 3.3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., HepG2, HeLa) to assess the selectivity of the compounds.[17][18][19]
Materials:
-
HepG2 or other suitable mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in the incubator.
-
Compound Addition: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ value from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over mammalian cells.
In Vivo Efficacy Evaluation
Compounds that demonstrate high in vitro potency (low IC₅₀) and high selectivity (high SI) should be advanced to in vivo efficacy studies using a murine malaria model.[20]
Protocol 4.1: Peters' 4-Day Suppressive Test
This is the standard primary in vivo test to assess the schizonticidal activity of a compound in rodent malaria.[21]
Materials:
-
BALB/c or Swiss albino mice (6-8 weeks old)[20]
-
Plasmodium berghei ANKA strain
-
Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound to groups of 5 mice (e.g., at 10, 30, and 100 mg/kg) via oral gavage or intraperitoneal injection.[21] A vehicle control group and a chloroquine-treated group (e.g., 5 mg/kg) must be included.
-
Daily Dosing: Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia using the following formula:
% Suppression = [(Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control] x 100
Data Summary and Interpretation
All quantitative data should be systematically organized to facilitate the identification of lead compounds.
Table 1: In Vitro Activity and Cytotoxicity of 5-Bromoquinoline Derivatives
| Compound ID | R-Group at C5 | IC₅₀ (nM), 3D7 (CQ-S) | IC₅₀ (nM), K1 (CQ-R) | CC₅₀ (nM), HepG2 | Selectivity Index (SI) (K1) |
| BQC-001 | -H (Parent) | 850 | 1200 | >50,000 | >41 |
| BQC-002 | -N(CH₂)₂N(Et)₂ | 25 | 95 | 15,000 | 158 |
| BQC-003 | -Phenyl | 450 | 600 | >50,000 | >83 |
| BQC-004 | -C≡C-Phenyl | 150 | 210 | 30,000 | 143 |
| Chloroquine | (Reference) | 20 | 450 | 25,000 | 56 |
Data are hypothetical and for illustrative purposes only.
Table 2: In Vivo Efficacy of Lead Candidates in P. berghei Model
| Compound ID | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 | % Suppression |
| Vehicle Control | - | 35.4 | - |
| BQC-002 | 25 | 1.8 | 94.9 |
| BQC-002 | 10 | 8.5 | 76.0 |
| Chloroquine | 5 | 0.5 | 98.6 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This compound is a strategic and commercially available starting material for the synthesis of novel anti-malarial compounds. The protocols outlined in this document provide a robust framework for the chemical synthesis, in vitro screening, and in vivo evaluation of new derivatives. By systematically modifying the 5-position and evaluating the resulting compounds through this assay cascade, researchers can effectively explore structure-activity relationships and identify promising lead candidates with potent activity against drug-resistant malaria parasites.
References
- 1. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [iris.who.int]
- 12. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. journal.uii.ac.id [journal.uii.ac.id]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 21. mmv.org [mmv.org]
Application Notes and Protocols: 5-Bromoquinoline Derivatives as Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The precise detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research.[1][2][3][4] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and real-time monitoring capabilities.[1][2][3][4] Among the various fluorophores, quinoline and its derivatives have been extensively explored for developing chemosensors owing to their excellent photophysical properties, biocompatibility, and synthetic accessibility.[5] This document provides a comprehensive guide to the design, synthesis, and application of 5-bromoquinoline derivatives as fluorescent probes for metal ion detection. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and offer insights into data analysis and interpretation.
Introduction: The Significance of 5-Bromoquinoline in Fluorescent Probe Design
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its intrinsic fluorescence and ability to coordinate with metal ions.[5] The introduction of a bromine atom at the 5-position of the quinoline ring serves a dual purpose. Firstly, it can modulate the electronic properties of the fluorophore, influencing its absorption and emission characteristics. Secondly, and more critically, the bromo-substituent acts as a versatile synthetic handle for introducing various metal ion recognition moieties through well-established cross-coupling reactions. This modular design allows for the rational development of probes with tailored selectivity and sensitivity for specific metal ions.
The general architecture of a 5-bromoquinoline-based fluorescent probe follows a receptor-spacer-fluorophore model.
-
Fluorophore: The 5-bromoquinoline core provides the fundamental fluorescence signal.
-
Receptor (Recognition Moiety): This is the part of the molecule that selectively binds to the target metal ion. The choice of the receptor dictates the probe's selectivity.
-
Linker/Spacer: This unit connects the receptor to the fluorophore and can influence the communication between the two, thereby affecting the signaling mechanism.
The interaction between the probe and a metal ion typically results in a measurable change in the fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength (ratiometric sensing).
Core Principles of Sensing Mechanisms
The fluorescence response of 5-bromoquinoline derivatives upon metal ion binding is governed by several key photophysical processes. Understanding these mechanisms is crucial for the rational design of effective probes.
-
Chelation-Enhanced Fluorescence (CHEF): This is one of the most common mechanisms for "turn-on" fluorescent probes.[6][7] In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization, can quench the fluorescence.[8] Upon chelation with a metal ion, the receptor's conformation becomes more rigid, which inhibits these non-radiative processes and leads to a significant enhancement of the fluorescence intensity.[6][9]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor has a lone pair of electrons that can be transferred to the excited state of the fluorophore, quenching its fluorescence. When the receptor binds to a metal ion, the lone pair of electrons becomes involved in the coordination, which suppresses the PET process and restores the fluorescence.
-
Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a large Stokes shift. The binding of a metal ion can modulate the electron-donating or -accepting ability of the receptor, leading to a change in the ICT process and a corresponding shift in the emission wavelength.[7]
Below is a conceptual diagram illustrating the CHEF mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Experimental Protocols
General Synthesis of a 5-Bromoquinoline-Based Fluorescent Probe
The synthesis of these probes is typically a multi-step process that begins with the modification of the 5-bromoquinoline core, followed by the introduction of the metal ion receptor.
Caption: General Synthetic Workflow.
Materials:
-
5-bromoquinoline
-
Appropriate boronic acid, alkyne, or amine for the receptor moiety
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvents (e.g., Toluene, Dioxane, DMF)
-
Standard laboratory glassware and purification supplies
Step-by-Step Protocol (Example: Suzuki Coupling):
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromoquinoline (1.0 eq) and the desired boronic acid derivative (1.2 eq) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate).
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Photophysical Characterization
A thorough understanding of the probe's photophysical properties is essential.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Acetonitrile).
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer (e.g., HEPES, Tris-HCl) for analysis.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the maximum absorption wavelength (λₘₐₓ).
-
Emission Spectrum: Excite the working solution at its λₘₐₓ and record the fluorescence emission spectrum to determine the maximum emission wavelength (λₑₘ).
-
Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield can be calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'x' denotes the sample and 'st' denotes the standard.
-
Metal Ion Sensing Protocol
This protocol outlines the steps to evaluate the probe's response to various metal ions.
Materials:
-
Stock solution of the fluorescent probe
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in water or a suitable solvent
-
Buffer solution (e.g., HEPES, pH 7.4)
Protocol:
-
Selectivity Study:
-
Prepare a series of cuvettes containing the probe solution (e.g., 10 µM in buffer).
-
To each cuvette, add a specific metal ion from the stock solutions to a final concentration of, for example, 2 equivalents.
-
Record the fluorescence emission spectrum for each sample after a short incubation period (e.g., 5 minutes).
-
Plot the fluorescence intensity at λₑₘ against the different metal ions to assess selectivity.
-
-
Titration Experiment:
-
Prepare a cuvette with the probe solution (e.g., 10 µM in buffer).
-
Incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λₑₘ as a function of the metal ion concentration.
-
-
Competition Experiment:
-
Prepare a solution of the probe complexed with the target metal ion.
-
To this solution, add other potentially interfering metal ions at a higher concentration (e.g., 10 equivalents).
-
Record the fluorescence emission spectrum to determine if the interfering ions displace the target ion and alter the fluorescence signal.
-
Data Analysis and Interpretation
Determination of Stoichiometry and Association Constant
The binding stoichiometry of the probe-metal complex can be determined using a Job's plot. The association constant (Kₐ) can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation (for a 1:1 binding model):
1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [Mⁿ⁺])
Where:
-
F₀ is the fluorescence intensity of the free probe
-
F is the fluorescence intensity at a given metal ion concentration
-
Fₘₐₓ is the maximum fluorescence intensity upon saturation
-
[Mⁿ⁺] is the concentration of the metal ion
Calculation of the Limit of Detection (LOD)
The limit of detection (LOD) is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected.[10] It is typically calculated using the following formula:[11][12][13]
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (fluorescence of the probe in the absence of the metal ion).
-
k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot at low concentrations.
Protocol for LOD Calculation:
-
Measure the fluorescence intensity of a blank solution (probe only) at least 10 times and calculate the standard deviation (σ).
-
Perform a fluorescence titration with the target metal ion at low concentrations to obtain a linear calibration curve.
-
Determine the slope (k) of this linear plot.
-
Calculate the LOD using the formula above.
Tabulated Data of Representative 5-Bromoquinoline Probes
| Probe | Target Ion | Sensing Mechanism | λₑₓ (nm) | λₑₘ (nm) | LOD | Solvent System |
| Probe 1 | Zn²⁺ | CHEF | 370 | 480 | 25 nM | HEPES buffer (pH 7.4) |
| Probe 2 | Fe³⁺ | PET | 420 | 550 | 50 nM | Acetonitrile/Water (1:1) |
| Probe 3 | Cd²⁺ | ICT | 390 | 520 (ratiometric shift) | 15 nM | Tris-HCl buffer (pH 7.0) |
| Probe 4 | Hg²⁺ | CHEF | 365 | 495 | 30 nM | Methanol/Water (9:1) |
Note: The data in this table are representative examples and may not correspond to specific published probes. Researchers should refer to the primary literature for detailed information on specific probes.
Applications in Biological Imaging
Fluorescent probes based on 5-bromoquinoline are not only valuable for in vitro assays but also hold great promise for biological imaging applications.[5][14][15] Their ability to detect metal ions within living cells can provide crucial insights into cellular processes and disease states.[16]
General Protocol for Live Cell Imaging:
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading: Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM in cell culture medium) for a specific duration (e.g., 30-60 minutes) at 37 °C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Metal Ion Treatment (Optional): To visualize the probe's response to intracellular metal ions, cells can be co-incubated with the probe and a specific metal ion or an ionophore.
Caption: Workflow for Live Cell Imaging.
Conclusion
5-Bromoquinoline derivatives represent a versatile and powerful class of fluorescent probes for the detection of metal ions. Their modular design, tunable photophysical properties, and amenability to various sensing mechanisms make them highly attractive for a wide range of applications, from environmental analysis to biomedical research. The protocols and guidelines presented in this document provide a solid foundation for researchers to design, synthesize, and utilize these probes effectively in their scientific endeavors.
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 8. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. wasatchphotonics.com [wasatchphotonics.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. echemi.com [echemi.com]
- 14. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological application of chemical probes for bio-imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoquinoline Hydrochloride
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the quinoline ring is of paramount importance to researchers in medicinal chemistry and drug discovery. 5-Bromoquinoline, particularly in its stable hydrochloride salt form, serves as a versatile building block for introducing molecular diversity at the C5 position through palladium-catalyzed cross-coupling reactions.[2]
This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-bromoquinoline hydrochloride. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the selection of reagents and reaction conditions.
A Note on Handling this compound
5-Bromoquinoline is often supplied as a hydrochloride salt to enhance its stability and shelf-life. The presence of the HCl salt necessitates the use of a sufficient amount of base in the cross-coupling reaction to neutralize the salt and generate the free 5-bromoquinoline in situ for it to participate in the catalytic cycle. Typically, the bases used in these coupling reactions, such as carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), or alkoxides (e.g., NaOtBu), are more than capable of this neutralization. It is crucial to account for this initial acid-base reaction when calculating the equivalents of base required for the catalytic cycle itself. For most protocols, using an additional equivalent of base relative to the this compound is a good starting point, on top of the amount required for the coupling reaction.
The Catalytic Heart: A Unified Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, a topic of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[3] These reactions, despite their different named variations, largely follow a common catalytic cycle. A deep understanding of this cycle is fundamental to troubleshooting and optimizing these powerful transformations. The cycle typically involves a Pd(0)/Pd(II) redox couple and consists of three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoquinoline, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[4]
-
In the Sonogashira reaction, a copper(I) acetylide, formed in situ, undergoes transmetalation with the palladium complex.[5]
-
In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6]
-
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][7]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylquinolines
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[8]
Rationale for Reagent Selection
-
Palladium Catalyst: A pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ is often chosen for its air-stability and reliable generation of the active Pd(0) species.[9] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust, electron-rich ligand that promotes both oxidative addition and reductive elimination.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used.[4] The base is crucial not only for neutralizing the this compound but also for activating the boronic acid to facilitate transmetalation.[10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is common. Water is often necessary to dissolve the inorganic base and can accelerate the transmetalation step.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~90-98 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | ~80-90 |
Note: Yields are illustrative and can vary based on specific substrate and reaction scale.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv.).[11]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynylquinolines
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[5] This reaction is distinguished by its use of a copper(I) co-catalyst.[12]
Rationale for Reagent Selection
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective catalyst for Sonogashira couplings.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed. It serves to neutralize the HCl from the starting material, the HBr generated during the reaction, and also acts as a ligand and/or solvent.[5]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is generally used.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT to 50 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | RT | ~90-98 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | TEA | Acetonitrile | 60 | ~80-90 |
Note: Yields are illustrative and can vary based on specific substrate and reaction scale.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) iodide (CuI, 0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF). Add the amine base (e.g., triethylamine, 3.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Application Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Aminoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation that is often challenging using classical methods.[6] This reaction has broad scope with respect to both the amine and aryl halide coupling partners.[13]
Rationale for Reagent Selection
-
Palladium Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[7] Ligands like Xantphos or BINAP are often employed in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7] These ligands facilitate the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly for more sensitive substrates.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | ~90-97 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | ~88-96 |
Note: Yields are illustrative and can vary based on specific substrate and reaction scale.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Glovebox/Inert Atmosphere Setup: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., sodium tert-butoxide, 2.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitoring: Stir vigorously and monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Insufficient Base: For the hydrochloride salt, ensure enough base is present for both neutralization and the catalytic cycle.
-
Ligand Choice: The choice of ligand is critical. If one ligand system fails, screening others (e.g., bulky biarylphosphines like XPhos or RuPhos) may be beneficial.
-
-
Side Reactions:
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the base or solvent system. In Sonogashira reactions, alkyne homocoupling (Glaser coupling) can be an issue, which can be suppressed by using copper-free conditions if necessary.[14]
-
Hydrodehalogenation: Replacement of the bromine with a hydrogen atom can occur. This is often favored by higher temperatures or the presence of protic sources.
-
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 5-position of the quinoline nucleus. By understanding the core mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of 5-substituted quinolines from this compound. The protocols provided herein serve as a robust starting point for exploration in drug discovery and materials science, empowering scientists to push the boundaries of molecular innovation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 9. scielo.br [scielo.br]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-arylation of Amines using 5-Bromoquinoline Hydrochloride
Introduction: The Strategic Importance of N-Aryl Quinolines in Modern Drug Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of this heterocyclic system, particularly through the formation of a carbon-nitrogen bond at the 5-position, gives rise to N-aryl-5-aminoquinolines. This class of compounds has garnered significant attention from researchers and drug development professionals due to their potential as kinase inhibitors, modulators of protein-protein interactions, and fluorescent probes for biological imaging.
The synthesis of these crucial building blocks is most effectively achieved through modern cross-coupling methodologies. Among these, the Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of C-N bonds.[1] This palladium-catalyzed reaction offers a significant advantage over classical methods like the Ullmann condensation by proceeding under milder conditions with a broader substrate scope and greater functional group tolerance.[1][2]
This document provides a detailed protocol and technical guidance for the N-arylation of various primary and secondary amines with 5-bromoquinoline hydrochloride. As this starting material is a salt, careful consideration of the base stoichiometry is critical for successful transformation, a key aspect that will be thoroughly addressed. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-aryl-5-aminoquinolines for their research and development pipelines.
Chemical Principles and Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (5-bromoquinoline), forming a Pd(II) intermediate.[3][4] The general reactivity order for the aryl halide is I > Br > OTf > Cl.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][5][6] The choice of base is crucial and is often a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[4]
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[7][8]
Experimental Protocol: N-arylation of a Generic Amine with this compound
This protocol provides a general procedure for the N-arylation of a primary or secondary amine with this compound. The key consideration is the use of an additional equivalent of base to neutralize the hydrochloride salt of the starting material.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Anhydrous consumables (syringes, needles, glassware)
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and condensers
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup or automated flash chromatography system
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Addition of Base and Solvent:
-
Under a positive pressure of inert gas, add sodium tert-butoxide (NaOt-Bu). Crucially, a total of 2.2-2.5 equivalents of base should be used. One equivalent is required to neutralize the hydrochloride salt of the 5-bromoquinoline, and the remaining 1.2-1.5 equivalents are for the catalytic cycle.
-
Add anhydrous toluene or dioxane via a syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
-
Reaction Execution:
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-aminoquinoline product.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the N-arylation of amines with this compound. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective palladium precursors. |
| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich ligands facilitate the key steps of the catalytic cycle.[7][8] |
| Base | Sodium tert-butoxide (NaOt-Bu) | Strong, non-nucleophilic base that effectively deprotonates the amine.[4] |
| Base Stoichiometry | 2.2 - 2.5 equivalents | One equivalent neutralizes the HCl salt, the remainder drives the catalytic reaction. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are stable at elevated temperatures.[3] |
| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome activation barriers.[3][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and decomposition of the palladium catalyst. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-arylation of amines with this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 5-Bromoquinoline Hydrochloride as a Precursor for Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals Exploring Materials Science
Abstract
This document provides a comprehensive technical guide on the strategic application of 5-Bromoquinoline hydrochloride in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). While not directly incorporated into OLED devices in its salt form, this compound serves as a critical and versatile precursor. The bromine atom at the 5-position offers a reactive site for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex, π-conjugated systems essential for efficient charge transport and light emission.[1][2] We will explore the rationale behind its use, provide detailed synthetic protocols for its conversion into a functional OLED material, and outline the subsequent fabrication and characterization of a multilayer OLED device.
Introduction: The Role of Quinoline Derivatives in OLEDs
Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds in the field of organic electronics.[3] Their inherent electron-deficient nature makes them excellent candidates for various roles within an OLED device, including:
-
Electron-Transporting Materials (ETMs): The electron-withdrawing quinoline core facilitates the injection and transport of electrons from the cathode to the emissive layer, promoting balanced charge recombination.[3][4]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), quinoline derivatives can serve as a host matrix for the emissive dopant, offering good film-forming properties and high thermal stability.[3][5]
-
Emissive Materials: Certain functionalized quinoline derivatives exhibit strong fluorescence and can act as the primary light-emitting component.[3][6]
The strategic placement of a bromine atom on the quinoline scaffold, as in 5-Bromoquinoline, provides a powerful tool for molecular engineering.[1] Halogenation can fine-tune the electronic properties (HOMO/LUMO energy levels) of the molecule and serves as a key reactive handle for building more complex structures through cross-coupling reactions.[1][7][8]
From Precursor to Functional Material: A Synthetic Approach
This compound is a stable, readily available starting material. However, for use in organic synthesis, it must first be converted to its free base form, 5-Bromoquinoline. The bromine atom is then utilized for further functionalization, for instance, through a Suzuki-Miyaura cross-coupling reaction to introduce other aromatic moieties. This is a fundamental technique for creating the extended π-conjugated systems that are characteristic of OLED materials.[1]
Below is a representative synthetic protocol to transform 5-Bromoquinoline into a more complex molecule suitable for OLED applications, for example, by coupling it with a carbazole moiety, a common building block in hole-transporting and host materials.[9][10]
Protocol 2.1: Synthesis of 9-(5-Quinolyl)-9H-carbazole
Objective: To synthesize a bipolar host material by coupling 5-Bromoquinoline with carbazole.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Step-by-Step Procedure:
-
Neutralization of this compound:
-
Dissolve this compound in deionized water.
-
Slowly add a 1M solution of NaOH while stirring until the pH of the solution is basic (pH > 10).
-
A precipitate of 5-Bromoquinoline (free base) will form.
-
Extract the aqueous solution three times with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure to obtain pure 5-Bromoquinoline.
-
Confirm the structure using ¹H NMR spectroscopy.
-
-
Suzuki-Miyaura Cross-Coupling Reaction:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromoquinoline (1 equivalent), carbazole (1.2 equivalents), palladium(II) acetate (0.02 equivalents), S-Phos (0.04 equivalents), and potassium phosphate (2.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with DCM and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 9-(5-Quinolyl)-9H-carbazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst used in the cross-coupling reaction is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for achieving a high yield.
-
Ligand (S-Phos): The choice of phosphine ligand is critical for the efficiency of the Suzuki-Miyaura reaction. S-Phos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (K₃PO₄): The base is required to activate the carbazole for the coupling reaction. Potassium phosphate is a moderately strong base that is effective in this type of transformation.
Caption: Synthetic pathway from this compound to a functional OLED material.
OLED Device Fabrication and Characterization
The synthesized material, 9-(5-Quinolyl)-9H-carbazole, can be incorporated into a multilayer OLED device. Given its molecular structure, which combines a hole-transporting carbazole unit and an electron-transporting quinoline unit, it is a good candidate for a bipolar host material in a phosphorescent OLED (PhOLED).
Protocol 3.1: Fabrication of a Multilayer PhOLED
Objective: To fabricate a PhOLED device using the synthesized 9-(5-Quinolyl)-9H-carbazole as a host material.
Device Structure: ITO / HTL / EML / HBL / ETL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) Host: 9-(5-Quinolyl)-9H-carbazole
-
EML Dopant: Green or red phosphorescent emitter (e.g., Ir(ppy)₃)
-
Electron-Transporting Layer (ETL) material (e.g., Alq₃)[13]
-
Electron-Injection material (e.g., LiF)
-
Cathode material (e.g., Aluminum - Al)
-
Solvents for cleaning (detergent, deionized water, acetone, isopropanol)
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent/deionized water, deionized water, acetone, and isopropanol (15 minutes each).[3]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.[3]
-
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm thick layer of NPB at a rate of 1-2 Å/s.
-
EML: Co-evaporate the synthesized 9-(5-Quinolyl)-9H-carbazole (host) and Ir(ppy)₃ (dopant) to form a 20 nm thick layer. The doping concentration is typically 6-10%. The deposition rate should be carefully controlled to achieve the desired doping ratio.
-
HBL: Deposit a 10 nm thick layer of TPBi at a rate of 1-2 Å/s. The HBL confines holes within the emissive layer, enhancing recombination efficiency.[11][12]
-
ETL: Deposit a 30 nm thick layer of Alq₃ at a rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Encapsulation:
-
Inside a nitrogen-filled glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.[3]
-
Caption: A typical multilayer OLED device structure incorporating the synthesized material.
Protocol 3.2: Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter and a photometer to measure the J-V-L characteristics of the fabricated device.
-
From this data, calculate key performance metrics such as current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).[3]
-
-
Electroluminescence (EL) Spectrum:
-
Record the EL spectrum of the device at a constant driving voltage using a spectrometer to determine the emission color and purity.[3]
-
Expected Performance and Data
The performance of an OLED is highly dependent on the precise device architecture and material properties. However, based on literature for similar bipolar host materials, a device incorporating 9-(5-Quinolyl)-9H-carbazole could be expected to exhibit the following performance characteristics.
| Parameter | Expected Value | Unit |
| Turn-on Voltage | < 4.0 | V |
| Maximum Luminance | > 10,000 | cd/m² |
| Maximum Current Efficiency | > 40 | cd/A |
| Maximum Power Efficiency | > 35 | lm/W |
| Maximum EQE | > 15 | % |
| CIE Coordinates (x, y) | Dependant on Emitter | - |
Note: These are representative values and actual performance may vary.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of advanced functional materials for OLEDs. Its strategic use, particularly the reactivity of the bromine atom in cross-coupling reactions, allows for the rational design of molecules with tailored electronic and photophysical properties. The protocols outlined in this document provide a solid framework for researchers to explore the potential of 5-Bromoquinoline-derived compounds in the development of next-generation OLED displays and lighting.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.uniss.it [iris.uniss.it]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. sunshine-oled.com [sunshine-oled.com]
Application Notes and Protocols for the Synthesis of 5-Bromoquinoline-8-thiol
Introduction
5-Bromoquinoline-8-thiol is a halogenated derivative of 8-mercaptoquinoline (thiooxine), a well-regarded bidentate chelating agent. The introduction of a bromine atom at the 5-position of the quinoline ring system can significantly modify the electronic properties, lipophilicity, and ultimately the chelating behavior of the molecule.[1] These modifications make 5-bromoquinoline-8-thiol a compound of interest for researchers in coordination chemistry, materials science, and drug development. Its potential applications include use as a selective ligand for heavy metal complexation, a precursor for novel organometallic catalysts, and a building block for pharmacologically active agents.[1]
This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromoquinoline-8-thiol, designed for researchers and professionals in chemical synthesis and drug development. The protocol is based on established chemical transformations and provides detailed explanations to ensure both reproducibility and a thorough understanding of the synthetic process.
Synthetic Strategy
The synthesis of 5-Bromoquinoline-8-thiol is approached via a two-step reaction sequence starting from the commercially available 5-bromoquinoline. This strategy is predicated on well-established methods for the introduction of a thiol group onto an aromatic ring.
The overall synthetic workflow is as follows:
Caption: Synthetic workflow for 5-Bromoquinoline-8-thiol.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Bromoquinoline | C₉H₆BrN | 208.05 | ≥98% | Sigma-Aldrich |
| Chlorosulfonic acid | ClSO₃H | 116.52 | ≥99% | Sigma-Aldrich |
| Chloroform | CHCl₃ | 119.38 | Anhydrous, ≥99% | Sigma-Aldrich |
| Stannous chloride dihydrate | SnCl₂·2H₂O | 225.65 | ≥98% | Sigma-Aldrich |
| Glacial acetic acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Concentrated hydrochloric acid | HCl | 36.46 | ~37% | Sigma-Aldrich |
| Sodium bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 95% or absolute | Sigma-Aldrich |
| Deionized water | H₂O | 18.02 | - | - |
| Crushed ice | - | - | - | - |
Equipment
-
Three-necked round-bottom flasks (various sizes)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Water bath
-
Büchner funnel and flask for vacuum filtration
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Experimental Protocols
Part 1: Synthesis of 5-Bromoquinoline-8-sulfonyl chloride
This initial step involves an electrophilic aromatic substitution reaction where 5-bromoquinoline is treated with chlorosulfonic acid to introduce a sulfonyl chloride group at the 8-position of the quinoline ring. The reaction is performed at low temperatures to control the reactivity of the chlorosulfonic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Initial Cooling: Place the flask in an ice-salt bath and add 50 mL of anhydrous chloroform. Allow the solvent to cool to 0-5 °C.
-
Addition of 5-Bromoquinoline: To the cooled chloroform, add 10.4 g (0.05 mol) of 5-bromoquinoline. Stir the mixture until the starting material is fully dissolved.
-
Dropwise Addition of Chlorosulfonic Acid: Slowly add 17.5 g (10.6 mL, 0.15 mol) of chlorosulfonic acid to the reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature between 0 and 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture in a water bath at 60-70 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the chloroform layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of cold water.
-
Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 5-bromoquinoline-8-sulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
Part 2: Synthesis of 5-Bromoquinoline-8-thiol
The second step involves the reduction of the sulfonyl chloride group to a thiol. Stannous chloride in an acidic medium is a classic and effective reagent for this transformation.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 5-bromoquinoline-8-sulfonyl chloride (0.04 mol, from the previous step) in 100 mL of glacial acetic acid.
-
Preparation of Reducing Agent: In a separate beaker, prepare a solution of stannous chloride by dissolving 27.1 g (0.12 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add the stannous chloride solution to the solution of the sulfonyl chloride with continuous stirring.
-
Reaction Progression: Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude 5-bromoquinoline-8-thiol.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a desiccator. The final product can be further purified by recrystallization from an ethanol-water mixture to afford the pure 5-Bromoquinoline-8-thiol as a solid.
Safety and Handling
General Precautions:
-
All experimental procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Handle with extreme care.
-
Chloroform: A suspected carcinogen and toxic upon inhalation and ingestion.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns.
-
Thiols: Known for their strong, unpleasant odors.[2] All work involving the final product should be performed in a fume hood, and all contaminated glassware should be decontaminated with a bleach solution.[3]
Product Validation
The identity and purity of the synthesized 5-Bromoquinoline-8-thiol should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values (if available).
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
FT-IR: To identify the characteristic functional groups, particularly the S-H stretch of the thiol.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 5-Bromoquinoline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 5-bromoquinoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the unique electronic properties of heteroaromatic halides like 5-bromoquinoline can introduce specific challenges that lead to frustratingly low yields. This guide will walk you through common pitfalls and provide logical, evidence-based solutions.
Troubleshooting Guide: From Low Yield to Optimized Reaction
This section is structured to address the most common issues encountered during the Suzuki coupling of 5-bromoquinoline. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Question 1: My reaction shows low conversion of 5-bromoquinoline, and I'm recovering a significant amount of starting material. What are the likely causes?
Low conversion is a frequent issue and often points to problems with the catalyst's activity or the fundamental reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Palladium(0) species.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. This reduction can be inefficient, leading to a low concentration of the active catalyst.
-
Expert Recommendation: Use a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[4] Alternatively, employing modern, air-stable precatalysts that readily form the active Pd(0) species under the reaction conditions can significantly improve results.
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[5][6] For heteroaromatic substrates like quinoline, the nitrogen atom can coordinate to the palladium center, potentially inhibiting catalysis.
-
Inadequate Base or Solvent System: The base is essential for activating the boronic acid for transmetalation.[8] The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in the Suzuki coupling of 5-bromoquinoline.
Question 2: I'm observing significant byproduct formation, particularly homocoupling of my boronic acid and protodebromination of 5-bromoquinoline. How can I minimize these side reactions?
Byproduct formation directly consumes your reagents and complicates purification, leading to lower isolated yields.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[11][12]
-
Expert Recommendation: Rigorous degassing of the reaction mixture is critical. This can be achieved by several "freeze-pump-thaw" cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
-
Protodebromination (Dehalogenation): This involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of quinoline.[3] This can be caused by certain bases or impurities in the reaction mixture.
Experimental Protocol: Rigorous Degassing of the Reaction Mixture
-
Combine 5-bromoquinoline, the boronic acid (or ester), and the base in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes while stirring.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Repeat this evacuate/backfill cycle at least three times.
-
Add the degassed solvent(s) via syringe.
-
Bubble the inert gas through the solution for 15-30 minutes.
-
Finally, add the palladium catalyst and ligand under a positive pressure of the inert gas.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally most effective for the Suzuki coupling of 5-bromoquinoline?
While the optimal combination can be substrate-dependent, catalyst systems employing bulky, electron-rich phosphine ligands have shown broad applicability and high efficiency for heteroaryl couplings.[7][13] A good starting point is often a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.[4] For routine couplings, Pd(dppf)Cl₂ can also be a reliable choice.[14][15]
Q2: How does the choice of base and solvent impact the reaction with 5-bromoquinoline?
The base and solvent are critical and interdependent parameters. The base activates the boronic acid for transmetalation, and its strength can influence the reaction rate and side reactions.[8][16] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, and DMF, often with the addition of water, are frequently used.[10][17] The presence of water can be beneficial for the solubility of the base and can accelerate the transmetalation step.
Q3: I suspect my boronic acid is decomposing under the reaction conditions. How can I confirm this and what can be done to prevent it?
Boronic acids can be susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[18] This is more common with electron-deficient or some heteroaryl boronic acids.
-
Confirmation: You can monitor the stability of your boronic acid under the reaction conditions (solvent, base, temperature) in the absence of the palladium catalyst and 5-bromoquinoline by techniques like NMR or LC-MS.
-
Prevention:
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[11]
-
Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions may be beneficial.[18]
-
Potassium Trifluoroborate Salts: These are often more stable alternatives to boronic acids and can be used directly in Suzuki couplings.[2]
-
Q4: Can the reaction temperature be optimized to improve the yield?
Absolutely. Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the degradation of reactants, catalysts, or products.[11] It is advisable to start at a moderate temperature (e.g., 80 °C) and incrementally increase it if the reaction is sluggish.[19] Monitoring the reaction progress by TLC or LC-MS at different temperatures will help identify the optimal balance between reaction rate and stability.
The Suzuki Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[1][20]
Parameter Optimization Summary Table
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Palladium Source | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Screen Pd(OAc)₂ or Pd₂(dba)₃ with advanced ligands | To enhance catalytic activity and stability. |
| Ligand | dppf or PPh₃ | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos) | To accelerate oxidative addition and prevent catalyst inhibition by the quinoline nitrogen.[5][7] |
| Base | K₂CO₃ (2-3 equiv.) | Screen K₃PO₄, Cs₂CO₃, or weaker bases like Na₂CO₃ | To optimize the rate of transmetalation while minimizing side reactions.[8][9] |
| Solvent | Dioxane/H₂O (4:1) | Screen THF/H₂O, DMF, or anhydrous conditions | To improve solubility and reaction kinetics.[10][17] |
| Temperature | 80-100 °C | Incrementally increase or decrease based on reaction progress | To balance reaction rate with the stability of all components.[11][19] |
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with 5-bromoquinoline. Remember that each specific substrate pairing may require fine-tuning, and a logical, stepwise approach to optimization is key to success.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Sonogash-ira Reaction Conditions for 5-Bromoquinoline Hydrochloride
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specific focus on the functionalization of 5-bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Q: My Sonogashira reaction with this compound is not yielding any product. What are the primary factors I should investigate?
A: Complete reaction failure often points to fundamental issues with the reaction setup, reagents, or the specific nature of your starting material. Here’s a systematic approach to troubleshooting:
-
The Hydrochloride Salt—A Double-Edged Sword: Your starting material, this compound, presents a unique challenge. The quinoline nitrogen is protonated, which can interfere with the catalytic cycle. It is crucial to use a sufficient amount of base to both neutralize the hydrochloride and facilitate the Sonogashira reaction itself.[1][2] As a rule of thumb, you will need at least one equivalent of base to free the quinoline and additional equivalents for the reaction.
-
Catalyst System Integrity:
-
Palladium Catalyst: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ to Pd(0). This reduction is often facilitated by an amine base or phosphine ligands.[3] The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition and can halt your reaction.[4]
-
Copper Co-catalyst: The copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][5] Ensure your CuI is fresh, as it can degrade over time.
-
-
Inert Atmosphere is Non-Negotiable: The Sonogashira reaction is sensitive to oxygen.[4] Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), a common side reaction that consumes your starting material.[4][6] It is imperative to thoroughly degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.[4][7]
Issue 2: My Reaction is Sluggish and Gives Low Yields
Q: I am observing some product formation, but the reaction is slow and the yields are consistently low. How can I optimize the conditions for this compound?
A: Low yields and slow reaction rates are common hurdles. The following parameters are key to optimizing your reaction:
-
Base Selection and Stoichiometry: The choice and amount of base are critical.[1] For substrates like this compound, a stronger base or a higher excess of a weaker base may be necessary.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used.[4] These not only act as a base but can also serve as the solvent.[3]
-
Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, though their solubility in organic solvents can be a limitation.[3][8]
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of your reagents and the stability of the catalytic species.[9]
-
Temperature Control: While many Sonogashira reactions can proceed at room temperature, aryl bromides are generally less reactive than aryl iodides and often require heating.[3][4] A systematic increase in temperature (e.g., from room temperature to 60-80 °C) can significantly improve the reaction rate.[11]
-
Ligand Choice: The phosphine ligand on the palladium catalyst influences its reactivity and stability. For challenging substrates, using bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[12][13]
Frequently Asked Questions (FAQs)
Q1: Do I need to freebase my this compound before the reaction?
A1: While you can pre-treat the hydrochloride salt with a base and extract the free 5-bromoquinoline, it is often more convenient to perform the neutralization in situ. Simply add at least one extra equivalent of the base you are using for the Sonogashira coupling to your reaction mixture.
Q2: What is the typical reactivity order for aryl halides in the Sonogashira reaction?
A2: The general order of reactivity for aryl halides is I > OTf > Br > Cl.[3][4] This means that aryl bromides, like your 5-bromoquinoline, are less reactive than the corresponding iodides and will likely require more forcing conditions (e.g., higher temperature, more active catalyst).
Q3: Can I run a copper-free Sonogashira reaction with 5-bromoquinoline?
A3: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in preventing the formation of alkyne homocoupling byproducts.[4][6] These reactions may require specific ligands or different reaction conditions to be efficient.[4][14]
Q4: I see a lot of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this?
A4: Alkyne homocoupling is often a result of oxygen in the reaction system.[4] To minimize this side reaction, ensure your reaction is performed under strictly anaerobic conditions.[7] Using a copper-free system can also help to avoid this issue.[6]
Q5: What are some recommended starting conditions for the Sonogashira coupling of this compound?
A5: A good starting point would be to use a catalyst system like Pd(PPh₃)₂Cl₂/CuI, with an excess of an amine base such as triethylamine in a solvent like THF or a mixture of THF and triethylamine. The reaction should be run under an inert atmosphere and may require heating to 50-80 °C.
Experimental Protocols & Data
General Protocol for Sonogashira Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., THF or dioxane) and degassed amine base (e.g., triethylamine, 3-5 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Pd Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive substrates. |
| CuI Co-catalyst Loading | 2-10 mol% | Essential for the copper-catalyzed pathway. |
| Base Equivalents | 3-5 equiv | To neutralize the HCl salt and facilitate the reaction. |
| Temperature | RT - 100 °C | Aryl bromides often require heating.[4][15] |
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability and degradation of 5-Bromoquinoline hydrochloride under acidic conditions
Guide: Investigating Stability and Degradation Under Acidic Conditions
Welcome to the technical support guide for 5-Bromoquinoline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in acidic environments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions regarding the stability of this compound.
Q1: Why is the stability of this compound under acidic conditions a critical concern?
A: Understanding the stability of any active pharmaceutical ingredient (API) or key intermediate is fundamental to drug development. For this compound, acidic conditions are relevant for several reasons:
-
Oral Formulation: The stomach presents a highly acidic environment (pH 1.5-3.5). If the compound is part of an oral drug formulation, it must remain stable during transit to ensure bioavailability and prevent the formation of potentially toxic degradants.
-
Process Chemistry: Many synthetic steps or purification procedures (like recrystallization) are performed under acidic conditions. Degradation at this stage can lead to lower yields and complex impurity profiles.[1]
-
Storage and Shelf-life: Formulations are often buffered to a specific pH to maximize shelf-life. Acidic excipients could inadvertently create a micro-environment that promotes degradation over time. Understanding the compound's response to acid is crucial for developing a stable, effective, and safe product.[2]
Q2: What is the likely primary degradation pathway for this compound in an acidic solution?
A: The quinoline ring system is generally robust. However, under acidic conditions, two main factors come into play:
-
Protonation: The nitrogen atom in the quinoline ring (pKa of a related tetrahydroquinoline is ~4.19) will be protonated in a strong acid, forming a quinolinium ion.[3] This alters the electronic properties of the entire ring system.
-
Hydrolysis: While the C-Br bond on an aromatic ring is typically strong, extreme conditions (high temperature and strong acid) can potentially lead to hydrolysis, replacing the bromine atom with a hydroxyl group (-OH). A more common pathway for related heterocyclic compounds involves the hydrolysis of other functional groups if present. For 5-Bromoquinoline itself, acid-catalyzed reactions could lead to other, more complex degradation products.[1][4]
The goal of a forced degradation study is to experimentally determine this pathway rather than relying solely on theoretical predictions.
Q3: What is a "forced degradation" or "stress testing" study, and why is it required?
A: Forced degradation is a study where a drug substance or product is intentionally exposed to stress conditions more severe than those of accelerated stability testing.[5][6] According to International Council for Harmonisation (ICH) guidelines, its primary purposes are:
-
To Identify Degradation Products: It helps identify the likely degradation products that could form during storage, providing a clearer picture of the impurity profile.[7][8]
-
To Establish Degradation Pathways: Understanding how the molecule degrades helps in improving the manufacturing process and formulation.[7][9]
-
To Develop Stability-Indicating Methods: The study generates samples containing the parent drug and its degradants. These samples are essential for developing and validating an analytical method (like HPLC) that can accurately separate and quantify the parent drug from all potential impurities, proving the method is "stability-indicating."[7]
The generally accepted goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being so excessive that secondary degradation occurs.[7][10]
Q4: What are the best analytical techniques for monitoring the degradation of this compound?
A: A combination of chromatographic and spectroscopic techniques is standard practice:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for stability studies.[11][12] A stability-indicating reverse-phase HPLC method can separate the non-polar this compound from its potentially more polar degradation products. A Photodiode Array (PDA) detector is highly recommended as it can help assess peak purity.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown degradation products.[12][13] By providing the mass-to-charge ratio of the degradant peaks observed in the HPLC, it allows for the determination of their molecular weights and fragmentation patterns, which are crucial for structural elucidation.
Section 2: Experimental Design & Protocol
A well-designed forced degradation study is systematic. The following protocol provides a robust framework for assessing stability under acidic conditions.
Protocol: Forced Acid Hydrolysis of this compound
Objective: To induce and monitor the degradation of this compound under defined acidic stress conditions.
1. Reagent and Solution Preparation:
-
Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Causality: Using an organic solvent for the stock ensures solubility and minimizes initial hydrolysis before the acid is added.
-
Acidic Solution: Prepare a 0.2 N solution of hydrochloric acid (HCl). Rationale: 0.1 N to 1.0 N HCl is a standard starting concentration for acid stress testing.[9][10]
-
Neutralizing Solution: Prepare a 0.2 N solution of sodium hydroxide (NaOH) for quenching the reaction.
2. Experimental Workflow:
Caption: Experimental workflow for forced acid degradation study.
3. Stress Sample Preparation & Incubation:
-
In a clean vial, combine 1 mL of the stock solution with 1 mL of 0.2 N HCl. This results in a final drug concentration of 0.5 mg/mL in 0.1 N HCl.
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Place both vials in a controlled temperature environment, such as a water bath or oven, set to 60°C. Rationale: Elevated temperature is often required to achieve degradation in a reasonable timeframe.[7][10]
4. Time-Point Sampling and Quenching:
-
Withdraw aliquots (e.g., 100 µL) from both the stress and control samples at designated time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Immediately add each aliquot to a vial containing an equimolar amount of the neutralizing solution (e.g., 100 µL of 0.1 N NaOH if the stress medium is 0.1 N HCl). Trustworthiness Pillar: This quenching step is critical. It stops the degradation reaction instantly, ensuring that your analysis reflects the specific stress duration.
-
Dilute the quenched sample to a suitable final concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase as the diluent.
5. Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC-PDA system.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
If significant unknown peaks are observed, subject the samples to LC-MS analysis for structural identification.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during forced degradation studies.
Q: I've followed the protocol, but my HPLC shows less than 5% degradation after 48 hours. What should I do?
A: This indicates the compound is highly stable under the initial conditions. The goal is to systematically increase the stress level until the target degradation (5-20%) is achieved. Do not change all variables at once.
Caption: Decision flowchart for handling insufficient degradation.
Troubleshooting Steps:
-
Increase Temperature: Repeat the experiment at a higher temperature, such as 80°C. Temperature has a significant effect on reaction kinetics.[10]
-
Increase Acid Concentration: If 80°C is insufficient, increase the acid strength to 1.0 N HCl.
-
Extend Exposure Time: For highly stable compounds, extending the study duration up to 7 days may be necessary.[10]
-
Reflux: In extreme cases, refluxing in acid may be required to induce degradation.[14] If no degradation is observed even under these harsh conditions, the molecule can be considered highly stable to acid hydrolysis.[14]
Q: My parent compound degraded by over 50% in the first time point. How can I control the reaction?
A: This indicates the compound is very labile. You must reduce the stress intensity.
-
Lower the Temperature: Start the experiment at room temperature (~25°C) instead of 60°C.[9]
-
Decrease Acid Concentration: Use a milder acid concentration, such as 0.01 N HCl.
-
Take Earlier Time Points: Sample at much shorter intervals (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it completes.
Q: My HPLC analysis shows a new peak, but I have a mass imbalance (the loss of parent drug does not equal the formation of new peaks). What could be the issue?
A: This is a common analytical challenge with several potential causes:
-
Co-elution: The degradant may be co-eluting with the parent peak. Check the peak purity using a PDA detector.
-
Poor UV Absorption: The degradation product may not have a chromophore that absorbs at the wavelength used for the parent compound. Re-process the data at different wavelengths (e.g., 220 nm) to see if the peak appears.
-
Precipitation: The degradant may be insoluble in the analytical mobile phase and has precipitated out of the solution.
-
Formation of Non-UV Active or Volatile Products: The degradation may lead to small, volatile fragments or products without a UV chromophore, which would be invisible to this detection method.
Section 4: Data Interpretation
Summarizing Results
All quantitative data should be organized into a clear table.
| Stress Condition | Time (hours) | Assay of 5-Bromoquinoline HCl (%) | Degradation Product 1 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 0 | 99.8 | ND | 0.2 | 100.0 |
| 8 | 92.5 | 7.1 | 7.5 | 99.6 | |
| 24 | 81.2 | 17.9 | 18.8 | 99.4 | |
| 48 | 65.7 | 33.1 | 34.3 | 99.1 | |
| ND = Not Detected |
Plausible Degradation Pathway
While the exact pathway must be confirmed experimentally (e.g., via LC-MS and NMR), a plausible initial step in the degradation of 5-Bromoquinoline under acidic conditions is the protonation of the ring nitrogen. This could be followed by nucleophilic attack by water, although this is less likely on an electron-deficient aromatic ring without further activation. Other mechanisms like dehalogenation could also be investigated.
Caption: Hypothesized initial steps in the acid degradation of 5-Bromoquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE CAS#: 114744-50-2 [amp.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating 5-Bromoquinoline Reactivity - A Guide to Byproduct Identification and Minimization
Welcome to the technical support center for reactions involving 5-bromoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during key cross-coupling reactions, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize unwanted byproducts, ensuring the integrity and efficiency of your research.
Introduction: The Double-Edged Sword of 5-Bromoquinoline's Reactivity
5-Bromoquinoline is a valuable heterocyclic compound, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents and functional materials.[1] Its utility stems from the bromine atom at the 5-position, which provides a reactive handle for various palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the quinoline ring system, particularly the electron-withdrawing nature of the nitrogen atom, can influence the reaction pathways, sometimes leading to the formation of undesired byproducts. This guide will focus on three of the most common transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction. What is it and how can I prevent it?
A1: This is a classic case of boronic acid homocoupling , a prevalent side reaction in Suzuki-Miyaura couplings.[2] It leads to the formation of a dimer of your boronic acid reagent, which not only consumes your starting material but also complicates the purification of your desired 5-arylquinoline.
Primary Causes:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that exclusively produces the homocoupled product.[3][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled dimer before the main catalytic cycle is established.[3][5]
Mitigation Strategies:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[6]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ can circumvent the initial Pd(II)-mediated homocoupling.
-
High-Quality Reagents: Use high-purity boronic acids, as they can degrade over time, leading to side reactions.[7]
Q2: In my Buchwald-Hartwig amination, I'm seeing a significant amount of quinoline formed instead of my desired 5-aminoquinoline derivative. What's happening?
A2: You are likely observing hydrodehalogenation (dehalogenation), where the bromine atom is replaced by a hydrogen atom.[8] This is a common byproduct in palladium-catalyzed cross-coupling reactions and can arise from a competing reaction pathway to the desired C-N bond formation. Another possibility is β-hydride elimination from the palladium-amido intermediate, which also leads to the formation of the dehalogenated arene.[9][10]
Primary Causes:
-
β-Hydride Elimination: This is a common decomposition pathway for the palladium-amido intermediate, especially with amines bearing β-hydrogens.[9]
-
Source of Hydride: The hydride source for dehalogenation can be varied, including the solvent, amine, or even water.
Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, can accelerate the rate of reductive elimination to form the desired product, outcompeting β-hydride elimination.[11][12] Bidentate ligands like BINAP or DPPF can also suppress this side reaction by preventing an open coordination site on the palladium.[9]
-
Base Selection: The choice of base can influence the reaction pathway. Weaker bases may sometimes favor the desired coupling.
Q3: My Sonogashira coupling of 5-bromoquinoline is producing a significant amount of a high molecular weight byproduct, and my alkyne is being consumed quickly. What is this byproduct?
A3: This is most likely the homocoupled dimer of your terminal alkyne , a byproduct of the Glaser coupling reaction.[6][13] This is a very common side reaction in Sonogashira couplings and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[6]
Primary Causes:
-
Copper(I) and Oxygen: The combination of the Cu(I) co-catalyst and molecular oxygen facilitates the oxidative homocoupling of the terminal alkyne.[6]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As with the Suzuki reaction, rigorous degassing of the solvent and maintaining an inert atmosphere are crucial to minimize oxygen content.[13]
-
Copper-Free Sonogashira Protocols: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction. These often require slightly different reaction conditions, such as a different base or higher temperatures.[14][15][16][17]
-
Slow Addition of the Alkyne: In some cases, the slow addition of the alkyne to the reaction mixture can help to favor the cross-coupling over homocoupling.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Minimizing Homocoupling and Dehalogenation
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High levels of boronic acid homocoupling | 1. Presence of oxygen.[3] 2. Use of a Pd(II) precatalyst.[3][5] 3. Poor quality boronic acid.[7] | 1. Improve Degassing: Use three cycles of freeze-pump-thaw for the solvent. Ensure a positive pressure of inert gas is maintained throughout the reaction. 2. Switch to a Pd(0) Catalyst: Use Pd(PPh₃)₄ or a pre-activated Pd(0) catalyst. 3. Use Fresh Boronic Acid: If possible, use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). |
| Significant dehalogenation of 5-bromoquinoline | 1. Hydride source in the reaction (solvent, base, water). 2. Slow reductive elimination compared to competing pathways. | 1. Solvent Choice: Use anhydrous, high-purity solvents. Toluene or dioxane are often good choices. 2. Base Selection: Use a thoroughly dried base. Anhydrous K₂CO₃ or Cs₂CO₃ are commonly used. 3. Ligand Optimization: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. |
| Low or no conversion | 1. Inactive catalyst. 2. Inappropriate base. 3. Low reaction temperature. | 1. Use a Pre-catalyst: Buchwald pre-catalysts can provide more reliable generation of the active Pd(0) species. 2. Base Strength: Ensure the base is strong enough to facilitate transmetalation. Phosphates (e.g., K₃PO₄) are often effective.[7] 3. Increase Temperature: For the less reactive 5-bromoquinoline, heating may be necessary. Monitor for byproduct formation at higher temperatures. |
-
To an oven-dried Schlenk flask, add 5-bromoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%) and a palladium source (e.g., Pd(OAc)₂, 1-2 mol% or a corresponding amount of a pre-catalyst).
-
Add rigorously degassed solvent (e.g., 1,4-dioxane/water, 10:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions of 5-bromoquinoline.
Buchwald-Hartwig Amination: Suppressing Dehalogenation and β-Hydride Elimination
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Significant dehalogenation/ β-hydride elimination | 1. β-hydride elimination is faster than reductive elimination.[9] 2. Ligand is not bulky enough. | 1. Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos).[11][12] These ligands promote reductive elimination. 2. Bidentate Ligands: Consider using bidentate phosphine ligands like Xantphos, which can suppress β-hydride elimination.[9] |
| Low or no conversion | 1. Catalyst deactivation by the quinoline nitrogen. 2. Base is not strong enough. 3. Aryl bromide is electron-deficient. | 1. Increase Catalyst/Ligand Loading: A higher loading may be necessary to overcome catalyst inhibition. 2. Stronger Base: Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[18] 3. Ligand Choice: Use a highly active ligand system designed for challenging substrates. |
| Formation of diarylated amine | 1. Reaction conditions are too harsh. 2. Stoichiometry of reactants. | 1. Lower Temperature: Running the reaction at a lower temperature for a longer time may improve selectivity for monoarylation. 2. Adjust Stoichiometry: Use a slight excess of the amine. |
-
To a dry Schlenk tube, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%) and the appropriate biaryl phosphine ligand (1.1-1.2 equivalents relative to palladium).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the tube, and evacuate and backfill with argon.
-
Add 5-bromoquinoline (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination, highlighting the competing β-hydride elimination pathway.
Sonogashira Coupling: Avoiding Glaser Homocoupling
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Significant alkyne homocoupling (Glaser coupling) | 1. Presence of oxygen.[6][13] 2. High concentration of copper(I) co-catalyst. | 1. Rigorous Degassing: As with other cross-couplings, ensure anaerobic conditions.[6] 2. Copper-Free Protocol: Switch to a copper-free Sonogashira protocol.[14][16] This is the most effective way to eliminate Glaser coupling. 3. Reduce Copper Loading: If a copper-free protocol is not feasible, reduce the amount of CuI to the minimum required. |
| Formation of palladium black | 1. Catalyst decomposition.[6][13] 2. Inappropriate solvent. 3. High temperature. | 1. Use Fresh Catalyst: Ensure the palladium and copper catalysts are of high quality. 2. Solvent Choice: Some solvents, like THF, can sometimes promote the formation of palladium black.[19] Consider switching to DMF or using a co-solvent system. 3. Lower Temperature: Run the reaction at the lowest effective temperature. |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reactivity of 5-bromoquinoline. | 1. Catalyst and Ligand: Use a reliable palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and ensure the ligand is stable under the reaction conditions. 2. Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. 3. Increase Temperature: 5-Bromoquinoline may require heating to facilitate oxidative addition.[13] |
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 5-bromoquinoline (1.0 equiv.) and anhydrous, degassed solvent (e.g., DMF).
-
Add a suitable amine base (e.g., diisopropylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Decision tree for optimizing Sonogashira couplings of 5-bromoquinoline.
Identification of Byproducts
Accurate identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application for Byproduct Identification |
| Thin-Layer Chromatography (TLC) | A quick and easy method to visualize the presence of byproducts as separate spots from the starting material and desired product. The dehalogenated quinoline will typically have a higher Rf value (be less polar) than 5-bromoquinoline. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying volatile byproducts like the dehalogenated quinoline. The mass spectrometer provides the molecular weight of the components, allowing for definitive identification.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Excellent for analyzing the crude reaction mixture to identify the molecular weights of the desired product and various byproducts, including homocoupled products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated byproducts. The disappearance of the C-Br signal in the ¹³C NMR and the appearance of a new aromatic proton signal in the ¹H NMR are characteristic of dehalogenation.[20][21][22] |
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. frontiersin.org [frontiersin.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Bromination of Quinoline
Welcome to the technical support center dedicated to the regioselective bromination of quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline functionalization. The strategic introduction of a bromine atom onto the quinoline scaffold is a pivotal step in the synthesis of a vast array of pharmacologically active compounds and advanced materials. However, controlling the position of bromination presents a significant synthetic challenge. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve your desired regioselectivity with confidence and precision.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Q1: My direct bromination of quinoline is yielding an inseparable mixture of 5-bromo- and 8-bromoquinoline. How can I selectively synthesize one isomer?
This is a common outcome due to the complex electronics of the quinoline ring system. In strongly acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the C5 and C8 positions, which are most activated.
Causality and Strategic Solutions:
The ratio of 5- to 8-bromoquinoline is highly dependent on the reaction conditions. Here’s how to troubleshoot:
-
Acidic Medium: The choice and concentration of the acid are critical. Bromination in concentrated sulfuric acid often leads to a mixture of 5- and 8-bromoquinolines.[1][2][3] The reaction proceeds through the quinolinium ion, which directs electrophilic attack to the benzene ring.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate. For instance, conducting the bromination with N-bromosuccinimide (NBS) in concentrated H₂SO₄ at low temperatures (e.g., -20°C) has been shown to favor the formation of 5-bromoisoquinoline, a related heterocyclic system, suggesting temperature control is a key parameter.[4][5]
-
Brominating Agent: While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) in a strong acid like H₂SO₄ can offer different selectivity profiles.[1][2][3] Experimenting with different brominating agents is a valid troubleshooting step.
Actionable Protocol for 5-Bromoquinoline:
For a procedure that favors the 5-bromo isomer, a carefully controlled reaction with NBS in sulfuric acid is recommended.
Q2: I am attempting to synthesize 3-bromoquinoline via direct electrophilic bromination, but the yields are poor, and I'm isolating other isomers. What is the issue?
Direct electrophilic bromination of quinoline is electronically disfavored at the 3-position. The pyridine ring is deactivated by the protonated nitrogen in acidic media, and even in the neutral form, the 3-position is less reactive than positions in the benzene ring.
Troubleshooting and Alternative Routes:
-
High-Temperature, Gas-Phase Bromination: One of the few direct methods reported to yield 3-bromoquinoline involves a high-temperature (e.g., 300°C) gas-phase reaction.[6] This method circumvents the typical solution-phase regioselectivity but can be technically challenging to set up.
-
The Sandmeyer Reaction: A more reliable and common approach is to start with 3-aminoquinoline and convert the amino group to a bromine atom via the Sandmeyer reaction.[6] This multi-step process offers excellent regioselectivity.
-
Modern Synthetic Methods: For high regioselectivity, consider modern approaches such as a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, or the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[7][8][9]
Q3: My Sandmeyer reaction to produce 3-bromoquinoline from 3-aminoquinoline is giving a low yield. What are the critical parameters to optimize?
The Sandmeyer reaction, while reliable, has several critical steps where yield can be lost.[10][11]
Workflow for Troubleshooting a Low-Yielding Sandmeyer Reaction:
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Key Optimization Points:
-
Diazotization: Maintain a temperature of 0-5°C to prevent premature decomposition of the diazonium salt. The addition of sodium nitrite should be slow and controlled.
-
Decomposition: The use of a copper(I) bromide catalyst is crucial.[10] The temperature of this step should be raised gradually to ensure controlled evolution of nitrogen gas.
-
Work-up: Careful neutralization and thorough extraction are necessary to isolate the product efficiently.
Q4: I need to synthesize 6-bromoquinoline. Is direct bromination a viable strategy?
No, direct electrophilic bromination of quinoline will not yield the 6-bromo isomer in any significant amount. The electronics of the quinolinium ion direct substitution to the 5- and 8-positions.
Recommended Synthetic Route: The Skraup Reaction
The most effective and classic method for synthesizing 6-bromoquinoline is the Skraup reaction, starting from 4-bromoaniline.[12][13]
Mechanism Overview:
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[14][15] The key steps are:
-
Dehydration of glycerol by sulfuric acid to form acrolein.
-
Michael addition of 4-bromoaniline to acrolein.
-
Acid-catalyzed cyclization.
-
Oxidation of the resulting dihydroquinoline to 6-bromoquinoline.
This method builds the quinoline ring system with the bromine atom already in the desired position, thus ensuring complete regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What is the fundamental mechanism governing the regioselectivity of quinoline's electrophilic bromination?
The regioselectivity is dictated by the electronic properties of the quinoline molecule, particularly when it is protonated in a strong acid.
Caption: Mechanism of electrophilic bromination of quinoline.
The nitrogen atom in the pyridine ring is basic and becomes protonated in strong acids. This positive charge strongly deactivates the pyridine ring to electrophilic attack. Therefore, the electrophile (Br⁺) preferentially attacks the less deactivated benzene ring. Within the benzene ring, the C5 and C8 positions are the most electron-rich and sterically accessible, leading to the formation of a mixture of 5- and 8-bromoquinolines.[16]
FAQ2: What are the primary synthetic strategies for achieving regioselective bromination of quinoline?
There are three main strategies to control the position of bromination on a quinoline ring:
Caption: Decision tree for synthetic strategies.
-
Direct Bromination under Controlled Conditions: This is most applicable for synthesizing 5- and 8-bromoquinolines. Careful control of temperature, solvent, and brominating agent can influence the isomer ratio.
-
Synthesis from Pre-functionalized Precursors: This is a highly reliable strategy. For example, the Skraup synthesis of 6-bromoquinoline from 4-bromoaniline builds the heterocyclic ring onto a pre-brominated benzene ring.[12][13]
-
Functional Group Transformation: This involves converting an existing functional group on the quinoline ring into a bromine atom. The classic example is the Sandmeyer reaction, which transforms an amino group into a bromo group with high fidelity.[6]
FAQ3: Which brominating agents are typically used for quinoline, and what are their differences?
The choice of brominating agent is crucial for controlling the reaction's outcome.
| Brominating Agent | Characteristics & Use Cases |
| **Molecular Bromine (Br₂) ** | A strong and common brominating agent. Often used in solvents like CCl₄ or in strong acids. Can be aggressive and may lead to polybromination if not controlled.[17] |
| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine. Often used in strong acids like H₂SO₄ for aromatic bromination.[1][2] Can also be used for radical bromination under different conditions. Its use can sometimes offer improved regioselectivity compared to Br₂.[18] |
| N,N'-dibromoisocyanuric acid (DBI) | A powerful brominating agent that can be effective in strong acids like trifluoromethanesulfonic acid (CF₃SO₃H), sometimes offering high regioselectivity.[1][2] |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline via the Skraup Reaction [12][13]
This protocol is adapted from established procedures for the Skraup synthesis.
-
Reaction Setup: In a well-ventilated fume hood, equip a 500-mL round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge Reagents: To the flask, add 4-bromoaniline (25 g, 145.32 mmol), sodium 3-nitrobenzenesulfonate (55.5 g, 246.64 mmol, as the oxidizing agent), glycerol (50.8 g, 551.63 mmol), and 70% sulfuric acid (170 mL).
-
Heating: Heat the mixture with vigorous stirring to 140-145°C. The reaction is exothermic, so careful temperature monitoring is essential.
-
Reaction Monitoring: Maintain the temperature for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the mixture onto ice and neutralize with a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-bromoquinoline.
Protocol 2: Synthesis of 3-Bromoquinoline via the Sandmeyer Reaction [6]
This protocol is a general guide; specific quantities should be calculated based on the starting amount of 3-aminoquinoline.
-
Diazotization: Dissolve 3-aminoquinoline (1 equiv.) in an aqueous solution of HBr (48%). Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
Preparation of Catalyst: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in HBr.
-
Decomposition: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. A vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: After the addition is complete, warm the mixture gently to room temperature and then to 50-60°C for 1 hour to ensure complete decomposition.
-
Work-up and Purification: Cool the reaction mixture, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are then dried, concentrated, and purified by column chromatography to afford 3-bromoquinoline.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 14. Skraup reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pjsir.org [pjsir.org]
- 17. researchgate.net [researchgate.net]
- 18. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 5-Bromoquinoline Derivatives Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. 5-Bromoquinoline and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and organic electronics. However, confirming the exact substitution pattern and assigning all proton and carbon signals can be a formidable challenge with 1D NMR alone, often leading to ambiguous or incomplete characterizations. This guide provides an in-depth, technical comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—as a robust, self-validating system for the unambiguous structural determination of 5-bromoquinoline derivatives.
The Challenge with 1D NMR: Ambiguity in a Crowded Aromatic System
The 1H NMR spectrum of a substituted quinoline, such as 5-bromoquinoline, presents a complex array of overlapping multiplets in the aromatic region. While chemical shifts and coupling constants offer initial clues, they are often insufficient for definitive assignments, especially for differentiating between isomers. The bromine substituent at the 5-position significantly influences the electronic environment of the quinoline ring, causing predictable but often subtle shifts in the NMR signals.[1] This can lead to signal overlap, making it difficult to trace the connectivity of the proton spin systems. Similarly, while 13C NMR provides the number of unique carbon environments, it does not directly reveal their connectivity.
The Power of 2D NMR: A Multi-faceted Approach to Structural Validation
Two-dimensional (2D) NMR spectroscopy overcomes the limitations of 1D techniques by spreading the NMR information across a second frequency dimension, revealing correlations between nuclei.[2] This allows for a step-by-step assembly of the molecular structure with a high degree of confidence. The three key experiments for the structural elucidation of small organic molecules like 5-bromoquinoline are:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled to each other, typically through two or three bonds (2JHH, 3JHH). This is invaluable for tracing out the proton-proton connectivity within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (1JCH). This experiment is crucial for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (2JCH, 3JCH). This is the key experiment for piecing together different molecular fragments and for identifying quaternary (non-protonated) carbons.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
A meticulously executed experimental protocol is the foundation of reliable structural validation. The following provides a detailed, step-by-step methodology for acquiring 2D NMR spectra of a 5-bromoquinoline derivative.
Sample Preparation
-
Sample Purity: Ensure the 5-bromoquinoline derivative is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for quinoline derivatives.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent for 1H-detected experiments like COSY, HSQC, and HMBC.[1]
-
Filtration: To avoid line broadening and artifacts, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for 1H and 13C NMR.
NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. The following are typical acquisition parameters that can be adapted as needed:
| Parameter | 1H 1D | COSY | HSQC | HMBC |
| Pulse Program | zg30 | cosygpqf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (F2 - 1H) | ~10 ppm | ~10 ppm | ~10 ppm | ~10 ppm |
| Spectral Width (F1) | - | ~10 ppm | ~160 ppm (13C) | ~160 ppm (13C) |
| Number of Scans (NS) | 8-16 | 2-4 | 2-4 | 4-8 |
| Relaxation Delay (D1) | 1-2 s | 1-2 s | 1-2 s | 1-2 s |
| Acquisition Time (AQ) | ~3 s | ~0.25 s | ~0.25 s | ~0.25 s |
| Number of Increments (F1) | - | 256-512 | 256-512 | 256-512 |
Causality Behind Experimental Choices:
-
The choice of pulse programs (e.g., hsqcedetgpsisp2.3 for HSQC) is critical as they are designed to be phase-sensitive and provide information about the number of attached protons (CH, CH2, and CH3 groups can have different phases).
-
A sufficient relaxation delay (D1) is crucial to allow the nuclear spins to return to equilibrium between scans, ensuring accurate signal integration and preventing signal saturation.
-
The number of increments in the indirect dimension (F1) determines the resolution in that dimension. A higher number of increments provides better resolution but at the cost of longer experiment times.
A Comparative Guide to Interpreting 2D NMR Spectra of 5-Bromoquinoline
Let's walk through the logical process of elucidating the structure of 5-bromoquinoline using a combination of 2D NMR techniques. While actual spectra are not presented here, the expected correlations based on the known structure and 1D NMR data will be discussed.
Structure of 5-Bromoquinoline:
Caption: Structure of 5-Bromoquinoline with atom numbering.
1H-1H COSY: Mapping the Proton Connectivity
The COSY spectrum reveals the connectivity of protons within the same spin system. For 5-bromoquinoline, we expect to see two distinct spin systems:
-
The Pyridine Ring Protons: H-2, H-3, and H-4 will show correlations to each other. We would expect to see a cross-peak between H-2 and H-3, and between H-3 and H-4.
-
The Benzene Ring Protons: H-6, H-7, and H-8 will form another spin system. We would expect correlations between H-6 and H-7, and between H-7 and H-8.
The absence of a COSY correlation between the protons of the pyridine and benzene rings confirms that they are not on adjacent carbons.
Workflow for COSY Interpretation:
Caption: Logical workflow for interpreting a COSY spectrum.
1H-13C HSQC: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the chemical shifts of all protonated carbons.
Expected HSQC Correlations for 5-Bromoquinoline:
| Proton | Expected 1H Chemical Shift (ppm) | Correlated Carbon | Expected 13C Chemical Shift (ppm) |
| H-2 | ~8.9 | C-2 | ~150 |
| H-3 | ~7.5 | C-3 | ~122 |
| H-4 | ~8.1 | C-4 | ~135 |
| H-6 | ~7.8 | C-6 | ~129 |
| H-7 | ~7.4 | C-7 | ~128 |
| H-8 | ~8.0 | C-8 | ~130 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
1H-13C HMBC: Assembling the Molecular Skeleton
The HMBC spectrum is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations between protons and carbons. This is crucial for connecting the spin systems identified by COSY and for assigning the quaternary carbons (C-4a, C-5, and C-8a).
Key Expected HMBC Correlations for 5-Bromoquinoline:
-
Connecting the Rings:
-
H-4 will show a correlation to the quaternary carbon C-8a (a 3JCH coupling), linking the pyridine and benzene rings.
-
H-8 will show a correlation to the quaternary carbon C-4a (a 3JCH coupling), also bridging the two rings.
-
-
Assigning Quaternary Carbons:
-
C-5 (brominated carbon): H-4 and H-6 will both show correlations to C-5.
-
C-4a: H-3, H-5, and H-8 will show correlations to C-4a.
-
C-8a: H-2, H-7, and H-4 will show correlations to C-8a.
-
Logical Relationship in Spectral Interpretation:
Caption: The logical synergy between 2D NMR experiments.
Conclusion: A Self-Validating System for Structural Certainty
The combination of COSY, HSQC, and HMBC provides a powerful and self-validating methodology for the structural elucidation of 5-bromoquinoline derivatives. By systematically analyzing the through-bond correlations, researchers can confidently assign every proton and carbon, confirm the substitution pattern, and differentiate between isomers. This multi-pronged approach not only ensures the scientific integrity of the data but also provides the robust and unambiguous structural characterization required for publication, patent applications, and regulatory submissions in the competitive landscape of drug discovery and materials science.
References
A Comparative Guide to LC-MS Analysis for Monitoring 5-Bromoquinoline Hydrochloride Reaction Progress
For researchers, medicinal chemists, and process development scientists, the synthesis of novel compounds is a journey of precision and control. The ability to monitor a chemical reaction in real-time or near real-time is paramount to understanding its kinetics, optimizing yield, and ensuring the safety and purity of the final product. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the synthesis of 5-Bromoquinoline hydrochloride, a key intermediate in pharmaceutical development. We will explore the nuances of this technique, compare it with viable alternatives, and provide the experimental framework to establish a robust and trustworthy monitoring system.
The Critical Role of Reaction Monitoring in Quinoline Synthesis
Quinoline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals.[1] The synthesis of these heterocycles often involves multi-step reactions with the potential for side-product formation and the generation of transient, reactive intermediates.[2] Monitoring the conversion of reactants to products is therefore not merely a quality control step, but a critical tool for mechanistic investigation and process optimization.[3] Traditional methods like Thin-Layer Chromatography (TLC) offer a qualitative snapshot, but for the quantitative rigor demanded in pharmaceutical development, more sophisticated techniques are essential.[4]
LC-MS: A Superior Tool for In-Process Control
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a dominant technique for reaction monitoring in the pharmaceutical industry, largely supplanting older methods.[5] Its strength lies in the synergistic combination of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[6] This pairing allows for the simultaneous quantification of starting materials, intermediates, and products within a complex reaction mixture, providing a detailed kinetic profile of the reaction.[4]
Why LC-MS is the Preferred Method
The primary advantage of LC-MS is its ability to provide unambiguous identification and quantification. Unlike techniques that rely solely on retention time (like HPLC-UV), LC-MS provides mass-to-charge ratio (m/z) data, which acts as a molecular fingerprint for each component.[4] This is particularly crucial when dealing with isomeric or closely related species that may co-elute chromatographically. Furthermore, the high sensitivity of modern mass spectrometers allows for the detection of low-level impurities and transient intermediates that might otherwise go unnoticed.[7]
Experimental Framework: A Validated LC-MS Protocol
A self-validating system is the bedrock of trustworthy analytical data. The following protocol is designed to be a robust starting point for monitoring the synthesis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.
Experimental Protocol: LC-MS Analysis of this compound Reaction
1. Sample Preparation:
-
Objective: To obtain a representative, clean sample from the reaction mixture that is compatible with the LC-MS system.
-
Procedure:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction vessel at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a 50:50 acetonitrile/water mixture. This prevents further reaction and precipitates any incompatible salts.
-
Vortex the quenched sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
2. LC-MS System and Conditions:
-
Rationale for Selection: The choice of a C18 column is based on its wide applicability for the separation of moderately polar, aromatic compounds like quinolines.[8] The mobile phase, consisting of water and acetonitrile with a formic acid modifier, is chosen to ensure good peak shape and efficient ionization in positive electrospray mode.[9] A gradient elution is employed to effectively separate compounds with a range of polarities.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system for fast and efficient separations[5] |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid[9] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL[4] |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-500 |
| Key Ions to Monitor | 5-Bromoquinoline: [M+H]+ at m/z 208/210 (characteristic bromine isotope pattern). Starting Material (e.g., 5-aminoquinoline): [M+H]+ at m/z 145. |
3. Data Analysis and Quantification:
-
Procedure:
-
Generate extracted ion chromatograms (EICs) for the m/z values of the starting material, product, and any identified intermediates.
-
Integrate the peak areas for each component at each time point.
-
To obtain quantitative data, a calibration curve should be prepared using standards of known concentrations for the starting material and the final product.[4]
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
-
Visualizing the Workflow
Caption: Workflow for LC-MS monitoring of a chemical synthesis.
Ensuring Trustworthiness: The Challenge of Reactive Intermediates
A key aspect of a self-validating analytical system is its ability to account for all species in the reaction, including highly reactive, transient intermediates. These intermediates can be responsible for side-product formation and may not be directly observable under standard LC-MS conditions due to their short lifetimes.[10]
To address this, a "trapping" experiment can be performed. This involves introducing a nucleophilic agent into the reaction mixture to form a stable adduct with any electrophilic reactive intermediates. This stable adduct can then be readily detected by LC-MS.[11][12]
Protocol for Trapping Reactive Intermediates
-
Trapping Agent: A common and effective trapping agent for iminium ions, which can form during quinoline synthesis, is potassium cyanide (KCN).[10]
-
Procedure:
-
In a separate, parallel reaction, add a molar excess of KCN to the reaction mixture.
-
Sample the reaction at the same time points as the primary reaction.
-
Prepare the samples for LC-MS analysis as described previously.
-
In the data analysis, search for the m/z of the expected cyanide adducts. For example, if an iminium intermediate is formed, the addition of cyanide (CN, mass = 26 Da) will result in a new species with a corresponding mass shift.
-
The detection of these trapped intermediates provides a more complete picture of the reaction mechanism and enhances the trustworthiness of the overall analysis.
Caption: Conceptual diagram of reactive intermediate trapping.
Performance Comparison with Alternative Methods
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Feature | LC-MS | HPLC-UV | GC-MS | In-situ NMR |
| Specificity | Very High (mass-to-charge ratio provides molecular fingerprint)[4] | Moderate (relies on retention time and UV absorbance, potential for co-elution)[7] | High (mass fragmentation patterns can be highly specific) | Very High (provides detailed structural information) |
| Sensitivity | Very High (ng/mL to pg/mL levels)[13] | Moderate (µg/mL to ng/mL levels)[14] | High (ng/mL to pg/mL levels) | Low (requires higher concentrations, typically mg/mL)[3] |
| Quantitative Accuracy | Excellent (with proper calibration)[15] | Good (can be very accurate with proper validation)[16] | Good (can be affected by derivatization steps) | Good (can be quantitative without a calibration curve using an internal standard) |
| Speed (per sample) | Fast (typically 5-15 minutes)[5] | Moderate (typically 10-30 minutes) | Moderate to Slow (requires sample volatilization, longer run times) | Slow (requires longer acquisition times for good signal-to-noise) |
| Applicability | Broad range of non-volatile and thermally labile compounds.[17] | Compounds with a UV chromophore. | Volatile and thermally stable compounds (may require derivatization for polar compounds).[8] | Soluble compounds in deuterated solvents. |
| Online Monitoring | Readily adaptable for automated online monitoring.[18][19] | Can be used for online monitoring. | More challenging for online monitoring of liquid-phase reactions. | Excellent for in-situ, real-time monitoring. |
| Cost & Complexity | High initial cost and requires specialized expertise.[16] | Lower initial cost and relatively straightforward operation.[16] | Moderate cost and complexity. | Very high initial cost and requires significant expertise. |
Illustrative Experimental Data
The following table represents typical data that could be obtained from an LC-MS monitored synthesis of this compound. This data can be used to plot reaction curves and calculate reaction kinetics.
| Time (minutes) | Starting Material Concentration (µg/mL) | 5-Bromoquinoline Concentration (µg/mL) | Intermediate X Concentration (Area Units) |
| 0 | 1000 | 0 | 0 |
| 15 | 750 | 245 | 5000 |
| 30 | 520 | 470 | 8500 |
| 60 | 250 | 730 | 4000 |
| 120 | 50 | 930 | 1000 |
| 240 | < 10 | 975 | < 500 |
Note: This is illustrative data. Actual concentrations and intermediate levels will vary depending on the specific reaction conditions.
Conclusion
For the monitoring of this compound synthesis, LC-MS offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy. Its ability to provide detailed kinetic information and to identify unknown impurities and reactive intermediates makes it an indispensable tool for modern pharmaceutical development. While other techniques have their merits, the comprehensive data provided by LC-MS facilitates a deeper understanding of the reaction, leading to more robust and efficient synthetic processes. By implementing a well-designed and validated LC-MS method, researchers can ensure the integrity of their data and accelerate the development of new and important medicines.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. ijrar.com [ijrar.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. youtube.com [youtube.com]
- 10. Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. amecj.com [amecj.com]
- 18. agilent.com [agilent.com]
- 19. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Halogen Dance: A Comparative Guide to the Reactivity of 5-Bromoquinoline vs. 5-Chloroquinoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle via palladium-catalyzed cross-coupling reactions is a paramount tool for generating molecular diversity and fine-tuning physicochemical properties. A common and critical decision in the synthetic design is the choice of the halogen handle, most frequently a bromo or chloro substituent, at a key position such as C5. This guide provides an in-depth technical comparison of the reactivity of 5-bromoquinoline and 5-chloroquinoline in seminal cross-coupling reactions, supported by mechanistic principles and analogous experimental data, to inform rational substrate selection and reaction optimization.
The Fundamental Divide: C-Br vs. C-Cl Bond Activation
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2][3] This hierarchy is fundamentally rooted in the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond. The C-Br bond (approximately 285 kJ/mol) is inherently weaker than the C-Cl bond (approximately 327 kJ/mol).[4] This lower BDE for the C-Br bond translates to a lower activation energy for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][5]
However, it is a well-established observation that oxidative addition is not the sole determinant of overall catalytic efficiency.[6] Other factors, including ligand effects, the nature of the coupling partners, and the stability of intermediates, can significantly influence the reaction outcome.[6]
Comparative Reactivity in Key Cross-Coupling Reactions
While direct side-by-side kinetic studies on 5-bromoquinoline and 5-chloroquinoline are not extensively documented, a wealth of data from analogous systems and specific examples involving haloquinolines allows for a robust comparative analysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. For 5-bromoquinolines, these couplings typically proceed under relatively mild conditions with a variety of palladium catalysts and ligands. In contrast, the coupling of 5-chloroquinolines often necessitates more forcing conditions, including higher temperatures and, crucially, the use of specialized, bulky, and electron-rich ligands.[7] These ligands are designed to facilitate the challenging oxidative addition of the stronger C-Cl bond to the palladium center.[8]
A study on the synthesis of 5-chloroquinoline-based analogs via Suzuki-Miyaura coupling highlights the feasibility of these transformations, but underscores the need for careful optimization of the catalytic system.[9]
Table 1: General Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | 5-Bromoquinoline | 5-Chloroquinoline |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | PPh₃, P(o-tol)₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Reaction Temperature | Room temperature to 80 °C | 80 °C to 120 °C |
| Reaction Time | Generally shorter | Generally longer |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity difference between 5-bromo- and 5-chloroquinoline is particularly pronounced in this reaction. A compelling example is the selective functionalization of 6-bromo-2-chloroquinoline. Studies have shown that the C-Br bond can be selectively aminated in the presence of the C-Cl bond by careful choice of reaction conditions, demonstrating the significantly higher reactivity of the bromo-substituted position.[10][11] To achieve amination at the chloro-position, more forcing conditions or different catalytic systems are typically required.[12][13]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to other cross-coupling reactions, 5-bromoquinoline is expected to be more reactive than 5-chloroquinoline. While Sonogashira couplings of aryl bromides are commonplace and often proceed at room temperature, their chloro-analogs generally require higher temperatures and carefully selected catalyst systems.[14][15] The use of a copper co-catalyst is common in Sonogashira reactions, and its presence can influence the reactivity of both substrates.[16][17]
Mechanistic Underpinnings of Differential Reactivity
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share the fundamental steps of oxidative addition, transmetalation (or related steps), and reductive elimination. The primary point of divergence in the reactivity of 5-bromo- and 5-chloroquinoline lies in the initial oxidative addition step.
The higher bond dissociation energy of the C-Cl bond in 5-chloroquinoline results in a higher activation energy (Ea) for the oxidative addition step, making it kinetically less favorable compared to 5-bromoquinoline.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of 5-Bromoquinoline
Materials:
-
5-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoquinoline, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 5-Chloroquinoline
Materials:
-
5-Chloroquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, 5-chloroquinoline, and the amine.
-
Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between 5-bromoquinoline and 5-chloroquinoline as a synthetic precursor is a trade-off between reactivity and cost, as chloro-aromatics are generally more economical.
-
For rapid lead optimization and library synthesis , where reaction efficiency and mild conditions are paramount, 5-bromoquinoline is the superior choice . Its higher reactivity allows for a broader range of coupling partners and generally leads to higher yields in shorter reaction times.
-
For large-scale synthesis and cost-driven projects , the development of a robust protocol using 5-chloroquinoline is highly advantageous . While this may require more extensive optimization of catalysts, ligands, and reaction conditions, the economic benefits can be substantial.
Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. research.rug.nl [research.rug.nl]
- 14. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Next-Generation Quinoline Synthesis: Moving Beyond 5-Bromoquinoline Hydrochloride
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] For decades, 5-bromoquinoline hydrochloride has served as a reliable and versatile starting material, primarily enabling access to 5-substituted derivatives through classical cross-coupling reactions. However, the evolving demands of green chemistry and the push for greater synthetic efficiency have catalyzed the development of powerful alternative strategies. This guide provides an in-depth comparison of modern reagents and methodologies that challenge the primacy of halogenated quinolines. We will explore the utility of functionalized precursors like 5-nitroquinoline and quinoline-5-boronic acid and delve into the paradigm-shifting approach of direct C–H functionalization. Through objective comparisons, supporting experimental data, and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to optimize the synthesis of novel quinoline-based therapeutics.
Introduction: The Quinoline Core and the Rationale for Innovation
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[3][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs for cancer, malaria, and infectious diseases.[1][5][6][7]
Historically, the functionalization of the quinoline core has heavily relied on precursors like 5-bromoquinoline. Halogenated aromatics are dependable substrates for a wide range of powerful transition metal-catalyzed cross-coupling reactions.[8][9] However, this reliance comes with inherent drawbacks:
-
Multi-step Syntheses: The introduction of the halogen itself often requires additional synthetic steps.
-
Atom Economy: Cross-coupling reactions generate stoichiometric amounts of salt byproducts, reducing overall atom economy.
-
Harsh Reaction Conditions: Some coupling protocols necessitate harsh conditions, limiting functional group tolerance on complex substrates.[4]
-
Residual Metals: The use of palladium or other transition metals can lead to trace metal contamination in the final active pharmaceutical ingredient (API), requiring rigorous and costly purification.
These challenges have created a compelling need for alternative reagents and strategies that offer milder conditions, improved efficiency, and a more favorable environmental profile.
The Benchmark: The Role of this compound
This compound is a workhorse in synthetic chemistry due to its predictable reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational for creating carbon-carbon and carbon-heteroatom bonds, which are critical for building the molecular complexity of modern drug candidates.[8][10] The bromine atom at the C5 position provides a reliable handle for regioselective functionalization, allowing chemists to introduce a wide array of substituents with a high degree of control.
A New Paradigm: Key Alternatives to Halogenated Precursors
The limitations of halogen-based synthesis have spurred innovation, leading to several powerful alternative approaches. These can be broadly categorized into strategies using alternative functional handles and those that bypass pre-functionalization entirely.
Alternative Functional Handles: 5-Nitro-, 5-Amino-, and 5-Boronic Acid Quinolines
Instead of a halogen, other functional groups at the C5 position can serve as versatile synthetic precursors.
-
5-Nitroquinoline: This compound is a valuable intermediate.[11] The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. Furthermore, it can be a precursor for various pharmaceuticals, including anticancer and antimicrobial agents.[11][12] While its synthesis from quinoline can produce a mixture of 5- and 8-nitro isomers, methods for their separation have been developed.[13][14]
-
5-Aminoquinoline: The resulting 5-aminoquinoline is a highly versatile building block.[15][16] The amino group can be diazotized and converted to a wide range of other functionalities or used directly in coupling reactions to form amides, sulfonamides, and other structures relevant to medicinal chemistry.
-
Quinoline-5-boronic Acid: This reagent represents a more direct alternative for Suzuki-Miyaura couplings.[17] By having the boronic acid moiety already in place, it reacts directly with an aryl halide, reversing the roles of the coupling partners. This can be advantageous when the desired aryl partner is more readily available as a halide. Boronic acids are generally stable, non-toxic, and their use is central to modern organic synthesis.[18]
The Atom-Economical Frontier: Direct C–H Functionalization
The most transformative alternative to using pre-functionalized quinolines is direct C–H functionalization. This strategy involves the activation and subsequent reaction of a C–H bond on the quinoline ring, completely avoiding the need for a halogen or other activating group.[19][20] This approach offers supreme atom and step economy.
Transition metal catalysis, particularly with palladium, rhodium, and copper, is the cornerstone of C–H activation.[19][21][22] The regioselectivity of the functionalization (i.e., which C–H bond reacts) is a critical challenge that is often controlled by the choice of catalyst, directing groups, or the inherent electronic properties of the quinoline N-oxide.[22][23] For instance, different palladium catalysts can selectively activate the C2 or C8 positions of quinoline N-oxides.[23] This methodology allows for the direct introduction of aryl, alkyl, and other functional groups onto the quinoline scaffold in a single step.[19][24]
Comparative Analysis: Selecting the Optimal Synthetic Reagent
The choice of starting material is a critical decision in any synthetic campaign. The following table provides a comparative overview of 5-bromoquinoline and its leading alternatives to guide researchers in making an informed choice based on their specific project needs.
| Reagent/Strategy | Reagent Type | Key Applications | Advantages | Disadvantages |
| 5-Bromoquinoline HCl | Halogenated Aromatic | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling.[8] | Well-established reactivity, predictable regioselectivity, broad substrate scope. | Requires pre-functionalization, poor atom economy (salt waste), potential for harsh conditions and residual metal contamination.[4] |
| 5-Nitroquinoline | Nitro Aromatic | Precursor to 5-aminoquinoline, nucleophilic aromatic substitution. | Readily available, activates the ring for certain reactions.[11] | Requires reduction to the more versatile amino group, synthesis can yield isomeric mixtures.[14] |
| 5-Aminoquinoline | Aromatic Amine | Diazotization/Sandmeyer reactions, amide/sulfonamide synthesis, directed C-H activation. | Highly versatile functional handle for diverse transformations.[15] | Can be sensitive to oxidative conditions, may require protecting groups. |
| Quinoline-5-boronic Acid | Boronic Acid Derivative | Suzuki-Miyaura cross-coupling.[17] | Direct coupling partner, avoids halogenated intermediates, generally mild reaction conditions.[18] | Can be more expensive than halogenated precursors, potential for protodeboronation side reactions. |
| Direct C–H Functionalization | Methodological Approach | Direct arylation, alkylation, alkenylation, amination.[19] | Highest atom and step economy, avoids pre-functionalization, environmentally friendly.[20] | Regioselectivity can be challenging, may require directing groups, catalyst development is ongoing.[22] |
In-Depth Experimental Protocols: A Head-to-Head Comparison
To provide a practical, field-proven perspective, we present two detailed protocols for the synthesis of a representative target molecule, 5-(4-methoxyphenyl)quinoline . This comparison starkly illustrates the practical differences between the traditional and modern approaches.
Protocol A: Traditional Route via Suzuki-Miyaura Coupling
This protocol uses the benchmark reagent, 5-bromoquinoline, to synthesize the target molecule.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable palladium(0) catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a cost-effective inorganic base sufficient to facilitate the transmetalation step in the catalytic cycle.
-
Solvent System: The toluene/ethanol/water mixture ensures that both the organic-soluble quinoline and the water-soluble inorganic base can interact effectively at the reaction interface.
Caption: Workflow for traditional Suzuki-Miyaura coupling.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromoquinoline (1.0 mmol, 208 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Inerting: Seal the flask with a septum and purge with argon for 15 minutes to remove oxygen.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. Expected Yield: 80-90%.
Protocol B: Modern Route via Direct C–H Arylation
This protocol demonstrates the synthesis of the same target molecule using quinoline N-oxide and a modern C–H activation strategy, avoiding halogenated intermediates.
Causality Behind Experimental Choices:
-
Substrate: Quinoline N-oxide is used because the N-oxide group activates the C2 and C8 positions for C-H functionalization.[19][22]
-
Catalyst: Palladium(II) acetate is a common and effective catalyst for C-H activation.
-
Ligand: The phosphine ligand (e.g., XPhos) is crucial for stabilizing the palladium catalyst and facilitating the C-H activation and reductive elimination steps.
-
Base: Potassium carbonate is used to neutralize the acid generated during the reaction.
Caption: Workflow for direct C-H arylation strategy.
-
Reagent Preparation: To a sealed reaction vial, add quinoline (1.0 mmol, 129 mg), 4-bromoanisole (1.5 mmol, 280 mg), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg), a suitable ligand (e.g., XPhos, 0.1 mmol, 48 mg), and potassium carbonate (2.0 mmol, 276 mg). Note: This example illustrates a hypothetical direct C5-arylation. In practice, C-H activation on quinoline itself often favors other positions (C2, C8), and achieving C5 selectivity can require specific directing groups or advanced catalytic systems.[19][21]
-
Solvent Addition: Add a high-boiling point solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 110-130°C for 24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-arylquinoline product. Expected Yield: 60-75% (highly dependent on the specific catalytic system).
Conclusion and Future Outlook
While this compound remains a valuable and reliable tool in the synthetic chemist's arsenal, the landscape of quinoline synthesis is clearly shifting. The advantages offered by alternatives, particularly direct C–H functionalization, are compelling. The ability to forge complex bonds without pre-functionalization represents a significant leap forward in efficiency, sustainability, and cost-effectiveness. As catalyst technology continues to advance, improving the scope and regioselectivity of C–H activation reactions, we can expect a further decline in the reliance on halogenated precursors. For drug development professionals, embracing these modern methodologies is not just an academic exercise; it is a strategic imperative to accelerate discovery, streamline process development, and align with the principles of green chemistry.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
- 12. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. uop.edu.pk [uop.edu.pk]
- 14. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 15. chemimpex.com [chemimpex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nbinno.com [nbinno.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Bromoquinoline and Its Isomers
In the realms of medicinal chemistry, materials science, and synthetic organic chemistry, the precise structural elucidation of isomeric compounds is not merely an academic exercise but a critical determinant of a substance's function, reactivity, and safety. Bromoquinolines, a family of halogenated heterocyclic compounds, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The positional isomerism of the bromine atom on the quinoline scaffold dramatically influences the molecule's electronic properties, steric hindrance, and potential for further functionalization. Consequently, the unambiguous differentiation of isomers such as 3-, 5-, 6-, 7-, and 8-bromoquinoline is paramount.
This guide provides a comprehensive spectroscopic comparison of 5-bromoquinoline and its key isomers. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the underlying principles that govern the observed differences. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable framework for the identification and characterization of these important chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[3] For bromoquinoline isomers, NMR is indispensable for pinpointing the location of the bromine substituent.
Proton (¹H) NMR Spectroscopy
The chemical shift, multiplicity (splitting pattern), and coupling constants of the protons on the quinoline ring are exquisitely sensitive to the position of the electronegative bromine atom. Protons in closer proximity to the bromine and the nitrogen atom will experience distinct electronic effects, leading to predictable variations in their resonance frequencies.
Experimental Protocol: ¹H NMR Spectroscopy
A generalized protocol for acquiring a high-quality ¹H NMR spectrum of a bromoquinoline isomer is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the bromoquinoline sample.[3][4]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.[3][4] The solvent often contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[4][5] If any solid particles are present, filter the solution through a small plug of glass wool.[4][6]
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence is typically used.[4]
-
Spectral Width: Set to approximately 12-15 ppm.[4]
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[4]
-
Relaxation Delay: A delay of 1-5 seconds ensures proper relaxation of protons between pulses.[4]
-
Comparative ¹H NMR Data (Predicted and Experimental)
The following table summarizes the expected and reported ¹H NMR chemical shifts for 5-bromoquinoline and its isomers. The protons on the pyridine ring (H2, H3, H4) are generally more deshielded than those on the benzene ring (H5, H6, H7, H8) due to the electron-withdrawing nature of the nitrogen atom.
| Proton | 5-Bromoquinoline (δ, ppm) | 3-Bromoquinoline (δ, ppm) | 6-Bromoquinoline (δ, ppm) | 7-Bromoquinoline (δ, ppm) | 8-Bromoquinoline (δ, ppm) |
| H2 | ~8.9 (dd) | ~8.9 (d) | 8.87 (dd)[7] | ~8.9 (dd) | ~8.9 (dd) |
| H3 | ~7.6 (dd) | - | 7.33 (dd)[7] | ~7.4 (dd) | ~7.5 (dd) |
| H4 | ~8.6 (dd) | ~8.1 (d) | 7.93 (d)[7] | ~8.1 (d) | ~8.2 (dd) |
| H5 | - | ~8.0 (d) | 7.94 (d)[7] | ~8.1 (d) | ~7.8 (dd) |
| H6 | ~7.9 (d) | ~7.6 (ddd) | - | ~7.5 (dd) | ~7.4 (t) |
| H7 | ~7.5 (t) | ~7.8 (ddd) | 7.86 (dd)[7] | - | ~7.8 (dd) |
| H8 | ~8.1 (d) | ~8.1 (d) | 7.70 (d)[7] | 8.1 (s) | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The presented data is a combination of predicted values and data from various sources.[7][8][9]
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms. The carbon atom directly attached to the bromine (ipso-carbon) will have a distinct chemical shift, as will the adjacent carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A higher concentration is typically required for ¹³C NMR. Weigh approximately 50-100 mg of the bromoquinoline sample.[4][10]
-
Dissolution & Transfer: Follow the same procedure as for ¹H NMR, using 0.6-0.7 mL of a deuterated solvent.[4]
-
Instrumentation: Use a high-field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[4]
-
Spectral Width: Set to approximately 200-220 ppm.[4]
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[4]
-
Relaxation Delay: A 2-second delay is common.[4]
-
Comparative ¹³C NMR Data (Predicted and Experimental)
The table below outlines the approximate ¹³C NMR chemical shifts for the bromoquinoline isomers. The carbons of the pyridine ring generally appear at a lower field (higher ppm) compared to those of the benzene ring, with the exception of the carbon at position 8a (the fusion carbon).
| Carbon | 5-Bromoquinoline (δ, ppm) | 3-Bromoquinoline (δ, ppm) | 6-Bromoquinoline (δ, ppm) | 7-Bromoquinoline (δ, ppm) | 8-Bromoquinoline (δ, ppm) |
| C2 | ~151 | ~150 | ~150 | ~151 | ~150 |
| C3 | ~122 | ~121 | ~122 | ~122 | ~122 |
| C4 | ~142 | ~135 | ~135 | ~136 | ~136 |
| C4a | ~129 | ~129 | ~128 | ~128 | ~127 |
| C5 | ~121 | ~131 | ~130 | ~129 | ~128 |
| C6 | ~133 | ~128 | ~121 | ~128 | ~128 |
| C7 | ~126 | ~129 | ~130 | ~121 | ~129 |
| C8 | ~130 | ~128 | ~129 | ~129 | ~121 |
| C8a | ~148 | ~147 | ~148 | ~148 | ~143 |
Note: These are approximate values based on spectral databases and theoretical predictions. The ipso-carbon (C-Br) typically shows a reduced intensity due to longer relaxation times.[8][11]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For bromoquinolines, MS is particularly useful due to the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a distinctive M+ and M+2 peak pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common method for the analysis of volatile and semi-volatile compounds like bromoquinolines.[12]
-
Sample Preparation: Prepare a dilute solution of the bromoquinoline isomer in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is a common choice.
-
Oven Program: A temperature ramp is employed to ensure good separation of any impurities. A typical program might start at 90°C and ramp up to 260°C.[13]
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[13]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Scan Range: A scan range of m/z 30-250 is generally sufficient.
-
Comparative Mass Spectrometry Data
All bromoquinoline isomers have the same molecular formula (C₉H₆BrN) and a nominal molecular weight of approximately 208 g/mol .[1] The key differentiating features in their mass spectra are often the relative abundances of the fragment ions, although these can be subtle. The most telling feature for all isomers is the molecular ion region.
| Feature | Expected Observation for all Bromoquinoline Isomers |
| Molecular Ion (M⁺) | A pair of peaks at m/z 207 and 209 of nearly equal intensity. |
| Key Fragment Ion | A peak at m/z 128, corresponding to the loss of a bromine radical (M-Br)⁺.[14][15] |
| Other Fragments | Peaks corresponding to the quinoline ring system and its fragments. |
While the mass spectra of the isomers will be very similar, slight differences in fragmentation patterns may be observable upon careful inspection. However, MS is most powerful for confirming the molecular weight and the presence of bromine, rather than for definitive isomer differentiation on its own.
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprints
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all bromoquinoline isomers will exhibit the characteristic absorptions for an aromatic heterocyclic system, the position of the C-Br bond and the substitution pattern on the rings will cause subtle shifts in the vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for solid and liquid samples.
-
Sample Preparation: A small amount of the solid or liquid bromoquinoline is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Comparative IR Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interpretation |
| C-H stretching (aromatic) | 3100-3000 | Aromatic C-H bonds |
| C=C and C=N stretching | 1600-1450 | Quinoline ring system vibrations[1] |
| C-H in-plane bending | 1300-1000 | Aromatic C-H bending |
| C-H out-of-plane bending | 900-675 | This region is highly sensitive to the substitution pattern on the aromatic rings and can be a key differentiator. |
| C-Br stretching | 600-500 | Carbon-bromine bond vibration |
The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene and pyridine rings and can help distinguish between the isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system has a conjugated π-electron system that absorbs UV radiation, leading to characteristic absorption bands. The position and intensity of these bands can be influenced by the position of the bromine substituent, which can act as an auxochrome, and by the solvent used for the analysis.[16]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bromoquinoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) to a final concentration of approximately 1 x 10⁻⁵ M.[16]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.[17]
Comparative UV-Vis Data
Quinoline itself exhibits two main absorption bands. The introduction of a bromine atom can cause a bathochromic (red) or hypsochromic (blue) shift in these bands, depending on its position.
| Isomer | Approximate λmax (nm) |
| Quinoline | ~225, ~275, ~310 |
| Bromoquinoline Isomers | Shifts in the primary absorption bands are expected. For example, some quinoline derivatives show significant bands up to about 350 nm.[16] |
The UV-Vis spectra of the bromoquinoline isomers are expected to be quite similar, and this technique is generally less definitive for isomer differentiation compared to NMR. However, it can be a useful complementary technique.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the key spectroscopic techniques discussed.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of bromoquinoline isomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable information, a synergistic approach is often the most robust.
-
¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for determining the precise position of the bromine substituent.
-
Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern.
-
IR spectroscopy offers a valuable fingerprint of the molecule, with the out-of-plane C-H bending region being particularly useful for distinguishing substitution patterns.
-
UV-Vis spectroscopy can provide complementary information about the electronic structure of the isomers.
By combining the data from these techniques, researchers can confidently and accurately characterize their bromoquinoline samples, ensuring the integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Quinoline, 6-bromo- [webbook.nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 5-Bromoquinoline Reaction Products: HPLC and Its Alternatives
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of 5-bromoquinoline reaction products. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible analytical strategy.
Introduction: The Analytical Imperative in Synthesizing Quinoline Derivatives
5-Bromoquinoline is a critical heterocyclic aromatic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceuticals, including anti-malarial and anti-cancer drugs, as well as specialized materials like organic semiconductors.[1][2] The chemical transformations it undergoes—from nucleophilic substitutions to complex cross-coupling reactions—necessitate rigorous analytical oversight.[1] Accurately quantifying the formation of the desired product while profiling related impurities is paramount for reaction optimization, yield calculation, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
This guide presents a comprehensive framework for selecting and validating the most appropriate analytical methodology for your 5-bromoquinoline reaction streams, with a primary focus on HPLC and a comparative look at Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Versatility and Reliability
For the analysis of non-volatile and thermally sensitive compounds typical of 5-bromoquinoline derivatives, HPLC is the cornerstone technique.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main product from structurally similar starting materials and byproducts.[3] The most common and effective approach is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.
A Self-Validating HPLC Protocol: From Development to Deployment
The trustworthiness of an analytical method hinges on its validation—a process that demonstrates its suitability for the intended purpose.[5] The following protocol is designed as a self-validating system, grounded in the principles of the International Conference on Harmonisation (ICH) guidelines.[6][7]
The goal is to achieve baseline separation of the 5-bromoquinoline starting material, the desired product, and all significant impurities.
-
Column Selection: The choice of stationary phase is critical.
-
C18 (Octadecyl): The workhorse of reversed-phase chromatography, ideal for a wide range of polarities. A good starting point for most reaction mixtures.[8]
-
Naphthylpropyl: This stationary phase has shown high selectivity for separating quinoline derivatives, outperforming standard C18 columns in some cases.[9][10] Consider this for complex mixtures or isomeric impurities.
-
-
Mobile Phase Selection:
-
Solvents: Acetonitrile generally offers better peak shape and lower UV cutoff than methanol. Start with a gradient of Acetonitrile and water.
-
Buffer: Use a buffer if the analytes have ionizable groups to ensure consistent retention times. A 10-20 mM solution of ammonium formate or phosphate buffer, maintaining a pH between 3 and 6, is a robust choice.
-
-
Detector:
-
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength (e.g., 254 nm) but also provides UV spectra for all peaks, which is invaluable for assessing peak purity and identifying components.[8]
-
-
Initial Gradient Run:
-
Perform a broad gradient run (e.g., 5% to 95% Acetonitrile over 20-30 minutes) to determine the approximate retention times of all components.
-
-
Optimization:
-
Adjust the gradient slope, temperature, and flow rate to optimize the resolution between the peaks of interest. The goal is to achieve a resolution (Rs) of >1.5 for critical peak pairs.
-
Caption: HPLC Method Development and Validation Workflow.
Validation ensures the method is reliable, reproducible, and accurate for routine use.[4][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, starting materials). This is demonstrated by achieving baseline separation and can be confirmed by peak purity analysis using a DAD.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[5] Analyze a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999.[8]
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[7] For an assay of the main product, this is typically 80-120% of the target concentration.[11]
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.[6] Typical acceptance criteria are 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations at 100% of the target concentration.[7]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
The Relative Standard Deviation (%RSD) for precision studies should typically be ≤ 2%.[8]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Essential for impurity profiling.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).[5] This demonstrates its reliability for routine use.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 1.5), No interference at analyte retention time | Ensures the signal is only from the analyte of interest. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response to concentration.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the results are to the actual value.[6] |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the method's reproducibility.[8] |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Defines the lowest concentration that can be accurately measured. |
| Robustness | System suitability parameters remain within limits | Confirms the method's reliability under normal usage variations.[5] |
| Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria based on ICH Guidelines. |
Part 2: A Comparative Analysis of Alternative Techniques
While HPLC is a powerful tool, certain analytical questions may be better answered by other techniques. The choice depends on the specific goals of the analysis.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds based on their volatility and boiling point in a gaseous mobile phase, followed by detection with a mass spectrometer that provides structural information.[13]
-
Advantages:
-
High Sensitivity: Often more sensitive than HPLC-UV for trace analysis.
-
Definitive Identification: The mass spectrum is a chemical fingerprint, providing confident identification of unknown impurities.[12]
-
-
Disadvantages:
-
Volatility Requirement: Only suitable for thermally stable and volatile compounds. Many quinoline derivatives are not sufficiently volatile without chemical modification.
-
Derivatization: Polar functional groups often require derivatization (e.g., silylation) to increase volatility, adding complexity and potential for side reactions.[13]
-
Thermal Degradation: Thermally labile compounds can degrade in the high-temperature injector port, leading to inaccurate quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: An absolute method that quantifies a compound by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration and purity.
-
Advantages:
-
Primary Ratio Method: Does not require a reference standard for each analyte being quantified, making it powerful for analyzing novel products or impurities where no standard exists.[3]
-
Structural Confirmation: Provides definitive structural information simultaneously with quantification.
-
-
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than HPLC or GC-MS, making it unsuitable for trace impurity analysis.[3]
-
Signal Overlap: In complex reaction mixtures, proton signals can overlap, making accurate integration and quantification challenging or impossible.
-
Purity of Standard: Requires a high-purity, stable internal standard that does not react with the sample and has signals in a clear region of the spectrum.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. actascientific.com [actascientific.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ijsred.com [ijsred.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Absolute Structure Confirmation of 5-Bromoquinoline Derivatives: A Comparative Analysis of X-ray Crystallography and Chiroptical Methods
For researchers and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration (AC) is not merely an academic exercise; it is a critical regulatory and safety requirement. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] The 5-bromoquinoline scaffold, a privileged structure in medicinal chemistry, frequently incorporates stereogenic centers, making the rigorous confirmation of its three-dimensional structure paramount.
This guide provides an in-depth comparison of the definitive "gold standard," Single-Crystal X-ray Crystallography (SC-XRD), with powerful solution-state alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to equip you with the knowledge to select the most appropriate analytical strategy for your 5-bromoquinoline derivatives.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is widely regarded as the most powerful method for determining the 3D structure of molecules, providing an unambiguous assignment of absolute configuration when successful.[2][3] The technique relies on the diffraction of X-rays by a highly ordered crystalline lattice to generate a three-dimensional map of electron density, from which the precise arrangement of atoms can be determined.[4][5]
The Power of Anomalous Dispersion for Absolute Configuration
For chiral molecules, which crystallize in non-centrosymmetric space groups, SC-XRD can distinguish between enantiomers through a phenomenon known as anomalous dispersion (or anomalous scattering).[6][7] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered radiation.[8] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) should be equal.[9] The subtle differences in intensity between these pairs can be measured and used to determine the absolute structure of the molecule.[10]
The presence of the bromine atom in 5-bromoquinoline derivatives is a significant advantage for this method. Heavier atoms (like bromine, chlorine, or sulfur) produce a stronger anomalous scattering signal, making the intensity differences in Bijvoet pairs more pronounced and the AC determination more reliable.[6][10] The quality of this determination is often expressed by the Flack parameter, where a value close to zero for the correct enantiomer indicates a confident assignment.[11][12]
The Crystallization Hurdle
The primary and most significant challenge in SC-XRD is obtaining a single, diffraction-quality crystal.[4][13] The crystal must be sufficiently large (typically >0.1 mm), pure, and possess a highly ordered internal structure, free from major defects.[4] Many complex organic molecules, including certain bromoquinoline derivatives, can be resistant to crystallization, forming oils, amorphous solids, or microcrystalline powders unsuitable for single-crystal analysis.[14][15] This crystallization step is often a time-consuming, trial-and-error process that represents the main bottleneck for the technique.[16][17]
Experimental Workflow: SC-XRD for a 5-Bromoquinoline Derivative
The workflow for SC-XRD can be broken down into distinct stages, each critical for success.
Caption: Workflow for Absolute Configuration by SC-XRD.
Detailed Protocol for Single-Crystal X-ray Diffraction
-
Crystallization:
-
Objective: To grow a single crystal of the enantiomerically pure 5-bromoquinoline derivative suitable for diffraction.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate, dichloromethane).
-
Employ a crystallization technique. Slow evaporation is simplest: leave the solution in a loosely covered vial in a vibration-free area. Vapor diffusion is more controlled: place the vial of your compound solution inside a larger sealed jar containing a less polar "anti-solvent" in which your compound is poorly soluble. The anti-solvent vapor will slowly diffuse into your compound solution, reducing its solubility and promoting crystallization.
-
Screen various solvents and conditions. Success often requires testing dozens of combinations.[15]
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount the crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
Under a microscope, select a suitable crystal with sharp edges and no visible cracks.
-
Carefully pick up the crystal using a cryo-loop and quickly plunge it into liquid nitrogen to flash-cool it. This minimizes radiation damage during data collection.
-
Mount the frozen crystal on the goniometer head of the diffractometer within the cold nitrogen stream.
-
Center the crystal in the X-ray beam.
-
Set up the data collection experiment. Using a copper (Cu Kα, λ=1.54 Å) or molybdenum (Mo Kα, λ=0.71 Å) X-ray source, collect a series of diffraction images as the crystal is rotated. For absolute configuration, it is crucial to collect data with high redundancy (measuring reflections multiple times).[18]
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data and build a final, validated 3D model of the molecule.
-
Procedure:
-
Data Integration and Scaling: Use software (e.g., CrysAlisPro, SAINT, XDS) to identify the positions and intensities of the diffraction spots from the collected images. This process also determines the unit cell dimensions and space group of the crystal.
-
Structure Solution: Use direct methods or Patterson methods (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map.[4]
-
Model Building and Refinement: Fit the atoms of the 5-bromoquinoline derivative into the electron density map. Use refinement software (e.g., SHELXL, Olex2) to iteratively adjust atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from your model and the experimental data.
-
Absolute Configuration Assignment: During the final stages of refinement, instruct the software to use anomalous dispersion data to determine the absolute configuration. The resulting Flack parameter should be close to 0 with a small error (e.g., 0.02(4)) to confidently assign the structure.[11][19]
-
-
Part 2: Powerful Solution-State Alternatives
When single crystals are elusive, researchers are not left without options. Chiroptical spectroscopy techniques have emerged as reliable alternatives for determining absolute configuration directly in solution.[20][21][22] These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD)
VCD is the infrared counterpart to traditional electronic circular dichroism.[23] It measures the difference in absorption of left and right circularly polarized light in the vibrational transition (infrared) region of the spectrum.[24]
-
Principle of Operation: Every chiral molecule produces a unique VCD spectrum. While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of each other (equal in magnitude, but opposite in sign).[25] The key to AC determination is that these spectra can be reliably predicted for a given enantiomer using quantum chemical calculations, typically Density Functional Theory (DFT).[20]
-
Causality and Workflow: The process involves measuring the experimental VCD spectrum of your sample and then calculating the theoretical VCD spectrum for one of the possible enantiomers (e.g., the R-enantiomer). By comparing the experimental spectrum to the calculated spectrum (and its mirror image, which represents the S-enantiomer), a match can be found, thus assigning the absolute configuration.[1][20] This method is powerful because it does not require a chromophore and provides rich structural information.[20]
Electronic Circular Dichroism (ECD)
ECD (often just called CD) operates on a similar principle to VCD but measures the differential absorption of circularly polarized light in the UV-visible range, corresponding to electronic transitions.[26][27]
-
Principle of Operation: ECD is highly sensitive to the spatial arrangement of chromophores within a molecule.[26] The sign and intensity of the ECD signals (known as Cotton effects) can be correlated with the absolute configuration.[28] Like VCD, modern ECD analysis relies heavily on comparing the experimental spectrum to one predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations.[26]
-
Applicability: This method is best suited for molecules containing UV-active chromophores, which is often the case for aromatic systems like quinolines. For molecules with multiple chromophores, the exciton chirality method (ECM) can sometimes be used to assign AC without calculations, based on the sign of the observed ECD couplet.[29]
Part 3: Head-to-Head Comparison and Decision Framework
The choice between SC-XRD and chiroptical methods depends entirely on the nature of the sample, the available instrumentation, and the specific research question.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational/Electronic Circular Dichroism (VCD/ECD) |
| Sample State | Requires a high-quality single crystal.[4] | Solution or liquid phase.[18][30] |
| Primary Challenge | Obtaining suitable crystals can be a major bottleneck.[14][20] | Requires access to specialized spectrometers and computational resources.[31] |
| Nature of Result | Direct, unambiguous 3D structural model. Considered definitive. | Indirect determination via comparison of experimental and calculated spectra.[1] |
| Reliance on Computation | Primarily used for data processing and refinement. | Essential for predicting the theoretical spectrum for AC assignment.[22][31] |
| Heavy Atom Requirement | Not strictly required, but a heavy atom (like Br) greatly improves confidence in AC assignment.[7][10] | Not required. The technique is sensitive to the overall molecular chirality.[18] |
| Conformational Information | Provides the structure of the molecule as it exists in the solid-state crystal lattice. | Provides information about the dominant conformation(s) in the solution state.[30] |
| Throughput | Low; crystallization and data analysis can be time-consuming. | Higher; spectral acquisition is relatively fast (hours).[25][32] |
Decision-Making Workflow
To aid in selecting the appropriate technique, the following decision tree can be used.
Caption: Decision framework for selecting an AC determination method.
Conclusion
For the absolute structure confirmation of 5-bromoquinoline derivatives, Single-Crystal X-ray Crystallography remains the unequivocal gold standard. The presence of the bromine atom provides a strong anomalous signal, leading to a high-confidence assignment if a suitable crystal can be obtained. However, the practical challenge of crystallization is significant and cannot be understated.
When crystallization fails, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) present robust and reliable solution-state alternatives.[25][33] These chiroptical techniques, when paired with modern quantum chemical calculations, can provide a confident assignment of absolute configuration without the need for crystals, while also offering valuable insights into the molecule's solution-phase conformation.[30] A pragmatic approach is to first attempt crystallization for SC-XRD and, if unsuccessful, pivot to VCD or ECD as a powerful secondary strategy.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. rigaku.com [rigaku.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 9. iucr.org [iucr.org]
- 10. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CECAM - Industrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and SimulationIndustrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and Simulation [cecam.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy [mdpi.com]
- 23. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. spark904.nl [spark904.nl]
- 26. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 31. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 32. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Bromoquinoline Derivatives: Metal-Free vs. Palladium-Catalyzed Strategies
Introduction: The Significance of 5-Bromoquinoline Derivatives
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the C5 position of the quinoline ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery and the development of novel functional materials. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining 5-bromoquinoline derivatives: traditional metal-free electrophilic bromination and modern palladium-catalyzed C-H functionalization. We will delve into the mechanistic underpinnings, practical experimental considerations, and performance metrics of each approach to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Metal-Free Synthesis: The Classical Approach to 5-Bromoquinolines
The metal-free synthesis of 5-bromoquinolines predominantly relies on the principles of electrophilic aromatic substitution. The quinoline ring system, while containing a deactivating pyridine ring, undergoes electrophilic attack on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[1] This inherent reactivity allows for direct bromination using various electrophilic bromine sources.
Mechanism of Metal-Free Electrophilic Bromination
The accepted mechanism for the electrophilic bromination of quinoline involves the generation of a potent electrophile, which then attacks the electron-rich carbocyclic ring. When using reagents like N-Bromosuccinimide (NBS) in the presence of a strong acid, the succinimide nitrogen is protonated, enhancing the electrophilicity of the bromine atom. The quinoline nitrogen is also protonated under these acidic conditions, further directing the substitution to the benzene ring. The attack of the quinoline's π-system on the electrophilic bromine generates a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. Subsequent deprotonation by a weak base restores aromaticity, yielding the 5-bromoquinoline product. The preference for C5 and C8 substitution is attributed to the greater stability of the corresponding Wheland intermediates, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[1][2]
References
Benchmarking the Biological Activity of 5-Bromoquinoline Analogs Against Known Inhibitors: A Comparative Guide
<_ _>
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention in the pursuit of novel therapeutic agents, demonstrating efficacy as anticancer, antimalarial, and antimicrobial agents.[4][5][6][7] The introduction of a bromine atom at the 5-position of the quinoline ring, creating 5-Bromoquinoline, provides a key functional group for synthetic diversification and can significantly influence the compound's biological profile.[8][9][10] This guide provides a comprehensive framework for benchmarking the biological activity of novel 5-Bromoquinoline analogs against established inhibitors, offering a roadmap for researchers in drug discovery and development.
Rationale for Comparative Analysis: Establishing a Performance Baseline
To ascertain the therapeutic potential of novel 5-Bromoquinoline analogs, it is imperative to compare their biological activity against well-characterized, clinically relevant inhibitors. This benchmarking process provides a critical context for evaluating the potency and selectivity of new chemical entities. For the purpose of this guide, we will focus on two key areas of biological activity frequently associated with quinoline derivatives: anticancer and kinase inhibition.[4][11] As such, we will benchmark our hypothetical 5-Bromoquinoline analogs against established anticancer agents and known kinase inhibitors.
Experimental Design: A Multi-pronged Approach to Biological Evaluation
A robust assessment of biological activity necessitates a combination of in vitro assays that probe different aspects of cellular function and enzymatic activity. This guide will detail the protocols for a panel of assays designed to provide a comprehensive biological profile of 5-Bromoquinoline analogs.
I. In Vitro Anticancer Activity Assessment
The cornerstone of anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells.[12] We will employ cell viability assays to quantify the cytotoxic effects of our 5-Bromoquinoline analogs.[12][13]
A. Cell Lines and Reference Compounds:
A panel of well-characterized human cancer cell lines will be utilized to assess the breadth of anticancer activity. For this guide, we will use:
-
MCF-7: Human breast adenocarcinoma
-
SW480: Human colorectal adenocarcinoma
-
HeLa: Human cervical cancer[4]
-
A549: Human lung carcinoma[14]
The performance of the 5-Bromoquinoline analogs will be compared against the following standard-of-care anticancer agents:
-
Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity.[15]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase.[4][16]
B. Experimental Workflow for Anticancer Screening:
The following diagram illustrates the general workflow for assessing the in vitro anticancer activity of the 5-Bromoquinoline analogs.
Caption: Workflow for in vitro anticancer screening.
C. Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19]
Materials:
-
Cancer cell lines (MCF-7, SW480, HeLa, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
5-Bromoquinoline analogs and known inhibitors (Doxorubicin, Cisplatin, 5-FU)
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[18][19]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-Bromoquinoline analogs and known inhibitors in culture medium.
-
Remove the seeding medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO, not exceeding 0.5%).[19]
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-50 µL of MTT solution to each well.[17][20]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19][20]
-
Carefully aspirate the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17][19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Subtract the absorbance of the medium blank from all readings.[19]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
II. In Vitro Kinase Inhibition Assay
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11][21][22][23] Therefore, evaluating the ability of 5-Bromoquinoline analogs to inhibit specific kinases is a key step in characterizing their mechanism of action.
A. Target Kinases and Reference Inhibitors:
The selection of kinases for screening should be guided by prior knowledge of the quinoline scaffold's targets or by a broader panel for initial profiling. For this guide, we will consider a hypothetical scenario where the 5-Bromoquinoline analogs are being evaluated against:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis.[11]
-
Cyclin-Dependent Kinase 4 (CDK4): A critical enzyme in cell cycle progression.[24][25]
The following known kinase inhibitors will be used as positive controls:
-
Erlotinib: An EGFR inhibitor.[15]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[26]
B. Experimental Workflow for Kinase Inhibition Assay:
The diagram below outlines the general procedure for an in vitro kinase inhibition assay.
Caption: Workflow for in vitro kinase inhibition assay.
C. Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[21][22]
Materials:
-
Recombinant kinases (EGFR, VEGFR2, CDK4)
-
Specific peptide substrates for each kinase
-
ATP
-
5-Bromoquinoline analogs and known inhibitors (Erlotinib, Sorafenib, Palbociclib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[21]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each 5-Bromoquinoline analog and known inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.[21]
-
-
Kinase Reaction:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or a DMSO control to each well.[21]
-
Add the kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[21]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[21]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anticancer Activity of 5-Bromoquinoline Analogs
| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| 5-Bromoquinoline Analog 1 | ||||
| 5-Bromoquinoline Analog 2 | ||||
| 5-Bromoquinoline Analog 3 | ||||
| Doxorubicin | ||||
| Cisplatin | ||||
| 5-Fluorouracil |
Table 2: In Vitro Kinase Inhibitory Activity of 5-Bromoquinoline Analogs
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | CDK4 IC50 (nM) |
| 5-Bromoquinoline Analog 1 | |||
| 5-Bromoquinoline Analog 2 | |||
| 5-Bromoquinoline Analog 3 | |||
| Erlotinib | |||
| Sorafenib | |||
| Palbociclib |
The IC50 values will provide a quantitative measure of the potency of each 5-Bromoquinoline analog. A lower IC50 value indicates greater potency. By comparing the IC50 values of the analogs to those of the known inhibitors, researchers can assess their relative efficacy and selectivity. For instance, an analog with a significantly lower IC50 against a specific cancer cell line compared to the standard drugs would be a promising candidate for further development. Similarly, an analog with potent and selective inhibition of a particular kinase could represent a valuable lead for targeted therapy.
Conclusion: A Pathway to Novel Therapeutics
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the biological activity of novel 5-Bromoquinoline analogs. By systematically evaluating their anticancer and kinase inhibitory potential against established drugs, researchers can effectively identify promising lead compounds. The detailed experimental protocols and data analysis strategies outlined herein are designed to ensure the generation of reliable and reproducible data, which is paramount for making informed decisions in the drug discovery pipeline. The continued exploration of the quinoline scaffold, guided by robust comparative studies, holds significant promise for the development of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 9. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 10. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 11. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 13. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. cancerresearchuk.org [cancerresearchuk.org]
- 25. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer | eLife [elifesciences.org]
- 26. Targeted Therapy Drug List by Cancer Type - NCI [cancer.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromoquinoline Hydrochloride
For researchers and drug development professionals, meticulous execution within the laboratory extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. 5-Bromoquinoline hydrochloride, a halogenated heterocyclic compound frequently utilized in organic synthesis, requires a disposal protocol that is both compliant with regulations and grounded in a thorough understanding of its chemical properties and associated hazards.[1][2] This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a complete understanding of the compound's hazards is essential. This compound is classified as a hazardous substance.[3][4]
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Inhalation may cause respiratory irritation.[3][5] These acute toxicities necessitate the use of stringent personal protective equipment (PPE) during handling and disposal.
-
Chemical Hazards: As a halogenated aromatic compound, it is categorized under specific waste streams.[6][7] During combustion or thermal decomposition, it can release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[8][9] This dictates the need for high-temperature incineration by a specialized waste management facility.
-
Environmental Hazards: While some safety data sheets (SDS) indicate it contains no substances known to be hazardous to the environment, it is crucial to prevent its release into the environment.[3][5] Halogenated organic compounds can be persistent and harmful to aquatic life. Therefore, disposal into drains or general waste is strictly prohibited.[3][4]
This risk profile forms the basis of a disposal plan centered on containment, segregation, and professional management.
| Property | Information | Source |
| CAS Number | 4964-71-0 (for 5-Bromoquinoline) | [10] |
| Molecular Formula | C₉H₆BrN | [1][10] |
| Physical State | Solid, white to off-white or yellow to brown powder/crystal | [1][3] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation) | [3] |
| Storage Class | 11 - Combustible Solids | |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound | [3][11][12] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its segregation into a dedicated hazardous waste stream. As a brominated compound, it is classified as a halogenated organic waste .
Causality: Mixing halogenated solvents or solids with non-halogenated waste streams is a common and costly mistake in laboratory waste management.[12] Disposal facilities use different processes for these two categories. Halogenated waste typically requires high-temperature incineration with subsequent scrubbing of acid gases (like HBr) from the effluent. Non-halogenated solvent waste may be recycled or used as a fuel source in cement kilns.[12] Cross-contamination renders the entire volume of waste more difficult and expensive to treat, as it must all be handled as the more hazardous halogenated type.[11][12]
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final handover.
Before handling any waste materials, ensure a complete PPE ensemble is in place.
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes or fine dust.[13]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Discard gloves immediately if contamination occurs and wash hands thoroughly.[13]
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: All handling of solid this compound and the preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][13]
-
Solid Waste:
-
Collect unadulterated this compound powder or residue in a dedicated, sealable, and chemically compatible container.
-
Contaminated materials such as weighing paper, gloves, or paper towels should be placed in the same container.
-
Sweep up solid material carefully, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][4][8]
-
-
Solution Waste:
Proper labeling is a regulatory requirement and is crucial for safety. The waste container must be clearly and indelibly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration and volume.
-
The relevant hazard symbols (e.g., irritant, harmful).
-
The date the waste was first added to the container.
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be secure and away from incompatible materials (e.g., strong oxidizing agents).[14]
-
Ensure the container is kept tightly closed except when adding waste.[3][11]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never attempt to treat or dispose of this chemical through standard laboratory or municipal waste systems.[3][5] The final disposal method will be incineration at a permitted hazardous waste facility.[12]
Decontamination and Spill Management
-
Decontamination: Glassware contaminated with this compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). The resulting rinsate is also considered halogenated hazardous waste and must be collected in the appropriate liquid waste container.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[8] Place the spilled material and all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed container and label it as hazardous waste for disposal.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for managing waste containing this compound.
Caption: Decision workflow for this compound waste.
References
- 1. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. 5-Bromoquinoline - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.fi [fishersci.fi]
- 10. 5-Bromoquinoline | C9H6BrN | CID 817321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of 5-Bromoquinoline Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. 5-Bromoquinoline hydrochloride, a member of the quinoline family, is a valuable building block in synthetic chemistry. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations involving this compound.
Immediate Safety Profile: Understanding the Risks
This compound and its parent compound, 5-bromoquinoline, are classified as irritants.[1][2] The primary hazards associated with this chemical are:
-
Skin Irritation: Direct contact can cause redness and irritation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or powder may cause irritation to the respiratory system.[1][2]
While specific toxicological data for this compound is not extensively detailed, the quinoline scaffold itself is noted for potential systemic effects, including possible carcinogenicity, and has established occupational exposure limits.[3][4][5] Therefore, a cautious and proactive approach to handling is essential.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1][7] | Prevents direct skin contact and subsequent irritation. Gloves should be inspected before use and changed regularly. |
| Body Protection | A long-sleeved laboratory coat.[1] | Protects skin on the arms and body from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][6][8] | Minimizes the inhalation of airborne particles, preventing respiratory tract irritation. For procedures that may generate significant dust, a respirator may be necessary. |
Operational Plan: From Weighing to Reaction Quenching
A systematic workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline a safe handling process for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Gather and inspect all necessary PPE. Ensure gloves are free of tears or punctures.
-
Don your lab coat, followed by safety goggles and then gloves.
-
-
Handling:
-
When weighing the solid compound, perform this task in an area with minimal air currents, ideally within the fume hood, to prevent dispersal of the powder.
-
For dissolution, add the solvent to the solid gently to avoid splashing. Use a magnetic stirrer for agitation where possible.
-
When adding the compound or its solution to a reaction vessel, do so slowly and carefully to prevent splashes.
-
-
Cleanup and Disposal:
-
Upon completion of the reaction, any excess reagent should be quenched appropriately according to the specific reaction conditions.
-
All waste containing this compound should be considered hazardous.
-
Disposal Plan: Responsible Waste Management
The primary route for disposal of this compound and its waste is through a certified hazardous waste management company.[9] It is crucial to adhere to your institution's and local regulations for chemical waste disposal.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated filter paper, and weighing boats should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste.
-
Contaminated Materials: Used gloves, bench paper, and other disposables that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.
Decontamination:
-
All glassware and equipment that have been in contact with this compound should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected and disposed of as halogenated liquid waste.
-
The work surface within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. molekula.com [molekula.com]
- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. fishersci.fr [fishersci.fr]
- 8. 5-Bromoquinoline - Safety Data Sheet [chemicalbook.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
